ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGQBBJLJWPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165496 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256504-39-9 | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256504-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Riociguat, a potent stimulator of soluble guanylate cyclase (sGC). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its biological significance in the context of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a pyrazole derivative with the molecular formula C13H14FN3O2 and a molecular weight of 263.27 g/mol .[1] Its chemical structure features a pyrazole ring substituted with an amino group, an ethyl carboxylate group, and a 2-fluorobenzyl group attached to one of the nitrogen atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 256504-39-9 | [1] |
| Molecular Formula | C13H14FN3O2 | [1] |
| Molecular Weight | 263.27 g/mol | [1] |
| Predicted Boiling Point | 451.9 ± 40.0 °C | [2] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 1.50 ± 0.10 | [2] |
| Predicted LogP | 1.41 | [2] |
Synthesis Protocol
The synthesis of this compound is a key step in the multistep synthesis of Riociguat. A representative synthetic approach is outlined in the following experimental protocol, based on procedures described in the patent literature for the synthesis of related pyrazolopyridine derivatives.[3]
Experimental Protocol: Synthesis of a Riociguat Intermediate
This protocol describes the cyclization reaction of this compound with 1,1,3,3-tetramethoxypropane to form 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester, a subsequent intermediate in the synthesis of Riociguat.
Materials:
-
This compound
-
1,1,3,3-Tetramethoxypropane
-
Aprotic solvent (e.g., toluene, xylene, chloroform, dichloroethane, 1,4-dioxane)
-
Organic acid (e.g., acetic acid, trifluoroacetic acid, benzoic acid)
-
Reaction vessel with a stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a suitable reaction vessel, dissolve this compound in an aprotic solvent.
-
Add the organic acid to the solution.
-
While stirring, add 1,1,3,3-tetramethoxypropane to the reaction mixture.
-
Heat the mixture to an appropriate temperature and maintain the reaction under reflux. The specific temperature and reaction time will depend on the chosen solvent and acid catalyst.
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to remove the acid catalyst and other water-soluble impurities.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.
Note: This is a generalized protocol. The specific quantities of reagents, reaction conditions, and purification methods should be optimized for each specific application.
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its role as a precursor to Riociguat. Riociguat is a direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[4][5][6]
The NO-sGC-cGMP pathway plays a critical role in regulating vascular tone, proliferation, and fibrosis.[1][4][6] In this pathway, nitric oxide (NO) binds to the heme group of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to various downstream effects, including vasodilation.
Riociguat and other sGC stimulators have a dual mechanism of action:[4]
-
Direct Stimulation of sGC: They can directly stimulate sGC independently of NO, which is particularly beneficial in disease states where NO bioavailability is reduced.
-
Sensitization to NO: They can also sensitize sGC to low levels of endogenous NO, amplifying the signaling pathway.
The development of Riociguat has been a significant advancement in the treatment of pulmonary hypertension (PH), including chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[4][5][7]
Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of Riociguat.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its indispensable role as a building block for the synthesis of the soluble guanylate cyclase stimulator, Riociguat. Understanding its chemical properties and synthetic routes is crucial for the continued development and production of this important therapeutic agent. Further research into this and similar pyrazole derivatives may lead to the discovery of new modulators of the sGC pathway and other biologically relevant targets.
References
- 1. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN106674219A - Preparation method of Riociguat intermediate - Google Patents [patents.google.com]
- 4. rarediseasesjournal.com [rarediseasesjournal.com]
- 5. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate structure elucidation
An In-depth Technical Guide on the Structure Elucidation of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. This compound, with its specific substitution pattern—an amino group at position 5, an ethyl carboxylate at position 3, and a 2-fluorobenzyl group at the N1 position—is of interest in drug discovery. For instance, it is utilized in studies related to stimulators of soluble guanylate cyclase[1][2]. Accurate structure elucidation is paramount for confirming its identity, purity, and for understanding its structure-activity relationships. This guide details the synthetic rationale and comprehensive spectroscopic analysis required for the unambiguous structural confirmation of this molecule.
Chemical Identity and Physicochemical Properties
The fundamental properties of the target compound are summarized below. These data serve as the primary reference for all subsequent analytical characterizations.
| Property | Value | Reference |
| IUPAC Name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | [2][3] |
| CAS Number | 256504-39-9 | [1][2] |
| Molecular Formula | C13H14FN3O2 | [2] |
| Molecular Weight | 263.27 g/mol | [2] |
| Predicted Boiling Point | 451.9 ± 40.0 °C | [2] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [2] |
Synthesis Pathway
The synthesis of 1,3,5-substituted pyrazoles is commonly achieved through the condensation reaction between a substituted hydrazine and a β-dicarbonyl compound or its equivalent.[4][5] For the title compound, the logical precursors are (2-fluorobenzyl)hydrazine and a suitable β-ketoester, such as ethyl 2-cyano-3-oxobutanoate or ethyl 3-amino-2-cyano-3-ethoxyacrylate . The reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization and elimination to yield the stable pyrazole ring.
References
- 1. This compound | 256504-39-9 [chemicalbook.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. GSRS [precision.fda.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Fluorobenzyl Pyrazole Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of fluorobenzyl pyrazole esters, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous approved drugs, and the incorporation of a fluorobenzyl moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This document outlines the synthesis, characterization, and key properties of these esters, presenting data in a structured format for ease of comparison and providing detailed experimental protocols.
Physicochemical Properties
The physicochemical properties of fluorobenzyl pyrazole esters are crucial for their behavior in biological systems, influencing factors such as solubility, permeability, and metabolic stability. While extensive data for a wide range of specific fluorobenzyl pyrazole esters is not centrally available in the literature, the following tables summarize known properties for closely related fluorobenzyl pyrazole carboxylic acids, which are the immediate precursors to the esters. These values provide a strong foundation for predicting the properties of the corresponding esters.
Table 1: Physical Properties of Representative Fluorobenzyl Pyrazole Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
|---|---|---|---|---|---|
| 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H11FN2O2 | 234.23 | - | - | - |
| 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | C11H9FN2O2 | 220.20 | 1.5 | 1 | 4 |
| 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H11FN2O2 | 234.23 | - | 2 | 4 |
Data sourced from PubChem and other chemical databases.[4][5] XLogP3 is a computed measure of lipophilicity.
Table 2: Predicted Physicochemical Properties of a Representative Fluorobenzyl Pyrazole Ester
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility | Polar Surface Area (Ų) |
|---|
| Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate | C13H13FN2O2 | 248.26 | 2.5 - 3.5 | Low to Moderate | ~50 - 60 |
These are predicted values based on common esterification of the corresponding carboxylic acids and may vary based on the specific ester group.
Synthesis and Characterization
The synthesis of fluorobenzyl pyrazole esters typically involves a multi-step process, beginning with the construction of the pyrazole ring, followed by N-alkylation with a fluorobenzyl halide, and finally, esterification of a pyrazole carboxylic acid.
General Synthetic Protocol
A common and versatile method for synthesizing pyrazoles is through the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate or its derivatives.[6] The resulting pyrazole can then be functionalized.
Experimental Protocol: Synthesis of Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate
-
Synthesis of Ethyl 1H-pyrazole-4-carboxylate:
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrazole-4-carboxylate.
-
-
N-Alkylation with 4-Fluorobenzyl Bromide:
-
To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate.
-
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
Table 3: Spectroscopic Data for a Representative Fluorobenzyl Pyrazole Ester
| Technique | Key Expected Signals |
|---|---|
| ¹H NMR | Signals for the pyrazole ring protons, the methylene protons of the benzyl group, the aromatic protons of the fluorobenzyl group, and the protons of the ethyl ester group. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.[7][8][9] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the benzyl methylene and aromatic carbons, and the ester carbonyl and ethyl carbons.[7] |
| IR | Characteristic absorption bands for the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-F stretch (around 1000-1400 cm⁻¹), C=N and C=C stretches of the pyrazole ring, and C-H stretches.[7][10][11] |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the synthesized ester. Fragmentation patterns can further confirm the structure. |
Chemical Reactivity and Stability
Fluorobenzyl pyrazole esters are generally stable compounds under normal conditions. The pyrazole ring is aromatic and thus relatively resistant to oxidation and reduction.[12] The ester functional group is the most reactive site, susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The fluorobenzyl group is generally stable, although the benzylic position can be a site for radical reactions under specific conditions.
Biological Significance and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][13] The introduction of a fluorobenzyl group can enhance these activities and improve pharmacokinetic properties such as membrane permeability and metabolic stability.
While the specific signaling pathways modulated by fluorobenzyl pyrazole esters are a subject of ongoing research, pyrazole-containing compounds have been shown to target various key proteins in cellular signaling. For instance, some pyrazole derivatives act as inhibitors of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1] Others have been found to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.
Below is a generalized diagram representing a common workflow for the synthesis and screening of novel fluorobenzyl pyrazole esters for biological activity.
Caption: A generalized experimental workflow for the synthesis, purification, characterization, and biological evaluation of novel fluorobenzyl pyrazole esters.
Below is a simplified diagram illustrating a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially, fluorobenzyl pyrazole esters.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in drug discovery. Fluorobenzyl pyrazole esters could potentially inhibit kinases within this pathway.
Conclusion
Fluorobenzyl pyrazole esters represent a promising class of compounds for drug discovery, building upon the established therapeutic relevance of the pyrazole core. Their synthesis is achievable through well-established organic chemistry methodologies. This guide provides a foundational understanding of their physical and chemical properties, synthesis, and potential biological significance. Further research into specific derivatives and their interactions with biological targets will be crucial for unlocking their full therapeutic potential.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | C11H9FN2O2 | CID 11665716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H11FN2O2 | CID 71458931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
The Multifaceted Biological Activities of 5-Aminopyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. Its inherent structural features allow for versatile functionalization, giving rise to derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of 5-aminopyrazole derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and kinase inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to support researchers in the exploration and development of novel 5-aminopyrazole-based therapeutics.
Anticancer Activity
5-Aminopyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often attributed to the inhibition of critical cellular processes such as cell proliferation and survival.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various 5-aminopyrazole derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against different cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 | 6.1 ± 0.4 | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26b | MCF-7 | 8.0 ± 0.5 | [1] |
| Aryl azo imidazo[1,2-b]pyrazole 26c | MCF-7 | 7.4 ± 0.3 | [1] |
| Doxorubicin (Reference) | MCF-7 | 10.3 ± 0.8 | [1] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HepG2 | 6.57 | [2] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 | 9.54 | [2] |
| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 | 7.97 | [2] |
| Compound 24 | HepG2 | 0.05 | [3] |
| Compound 24 | Huh7 | 0.065 | [3] |
| Compound 24 | SNU-475 | 1.93 | [3] |
| Compound 24 | HCT116 | 1.68 | [3] |
| Compound 24 | UO-31 | 1.85 | [3] |
| Compound 25 | HepG2 | 0.028 | [3] |
| Compound 25 | Huh7 | 1.83 | [3] |
| Compound 25 | SNU-475 | 1.70 | [3] |
| Compound 25 | HCT116 | 0.035 | [3] |
| Compound 25 | UO-31 | 2.24 | [3] |
| AT7518 (Reference) | HepG2 | 0.411 | [3] |
| AT7518 (Reference) | Huh7 | 0.533 | [3] |
| AT7518 (Reference) | SNU-475 | 0.640 | [3] |
| AT7518 (Reference) | HCT116 | 0.557 | [3] |
| AT7518 (Reference) | UO-31 | 2.77 | [3] |
Experimental Protocols for Anticancer Activity Screening
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay is based on the ability of the SRB dye to bind to cellular proteins.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the wells five times with 1% (v/v) acetic acid and allow the plates to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 565 nm.
Antimicrobial Activity
Derivatives of 5-aminopyrazole have shown promising activity against a variety of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The following table presents MIC values for selected 5-aminopyrazole derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-b]pyrazole 23 | Bacillus subtilis | 0.03 | [1] |
| Imidazo[1,2-b]pyrazole 23 | Pseudomonas aeruginosa | 0.98 | [1] |
| Ampicillin (Reference) | Bacillus subtilis | 0.03 | [1] |
| Ampicillin (Reference) | Pseudomonas aeruginosa | 0.98 | [1] |
| Pyranopyrazole 5c | E. coli | 6.25 | [4] |
| Pyranopyrazole 5c | K. pneumoniae | 6.25 | [4] |
| Pyranopyrazole 5c | L. monocytogenes | 12.5 | [4] |
| Pyranopyrazole 5c | S. aureus | 12.5 | [4] |
| Pyranopyrazole 5a, 5b, 5d, 5e | E. coli | 12.5 | [4] |
| Pyranopyrazole 5a, 5b, 5d, 5e | K. pneumoniae | 12.5 | [4] |
| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | - | [5] |
| Naphthyl-substituted pyrazole-hydrazone 6 | S. aureus | 0.78 - 1.56 | [5] |
| Naphthyl-substituted pyrazole-hydrazone 6 | A. baumannii | 0.78 - 1.56 | [5] |
| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 | [5] |
| Triazine-fused pyrazole 32 | E. cloacae | 0.48 | [5] |
| Tetracycline (Reference) | S. epidermidis | >0.97 | [5] |
| Tetracycline (Reference) | E. cloacae | >0.48 | [5] |
Experimental Protocols for Antimicrobial Activity Screening
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum over the surface of an agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity
Several 5-aminopyrazole derivatives have been identified as potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, which is implicated in numerous disease pathologies.
Quantitative Antioxidant Activity Data
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values or percentage of inhibition.
| Compound/Derivative | Antioxidant Activity | Reference |
| Imidazo[1,2-b]pyrazole 22 | 75.3% inhibition | [1] |
| Imidazo[1,2-b]pyrazole 23 | 72.9% inhibition | [1] |
| Ascorbic Acid (Reference) | 89% inhibition | [1] |
| 5-aminopyrazole 4b | 27.65% AA | [6] |
| 5-aminopyrazole 4c | 15.47% AA | [6] |
| Pyranopyrazole 5a | IC₅₀ = 6 µg/mL | [7] |
| Ascorbic Acid (Reference) | IC₅₀ = 9 µg/mL | [7] |
| Acylhydrazone 10b | 76.45% AA | [8] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole 3e | IC₅₀ = 9.63 µg/mL | [9] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole 6e | IC₅₀ = 9.66 µg/mL | [9] |
| Ascorbic Acid (Reference) | IC₅₀ = 13.67 µg/mL | [9] |
Experimental Protocol for DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity or the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Kinase Inhibitory Activity
The inhibition of protein kinases is a major strategy in the development of targeted therapies for cancer and inflammatory diseases. 5-Aminopyrazole derivatives have emerged as potent inhibitors of various kinases, including p38 MAPK, FGFR, and JAK.[6][10][11]
Quantitative Kinase Inhibitory Activity Data
The inhibitory potency of 5-aminopyrazole derivatives against specific kinases is typically reported as IC₅₀ values.
| Compound/Derivative | Kinase Target | IC₅₀ (nM) | Reference |
| Ruxolitinib | JAK1 | ~3 | [11] |
| Ruxolitinib | JAK2 | ~3 | [11] |
| Ruxolitinib | JAK3 | ~430 | [11] |
| Aminopyrazole analogue | JAK2 | 2.2 | [12] |
| Aminopyrazole analogue | JAK3 | 3.5 | [12] |
| Tofacitinib | JAK2 | 77.4 | [12] |
| Tofacitinib | JAK3 | 55.0 | [12] |
| Compound 6 | FGFR3 (wild-type) | <1 | [10] |
| Compound 6 | FGFR3 (V555M mutant) | <1 | [10] |
| Compound 26n | JNK3 | - | [13] |
| Compound 26k | JNK3 | <1 | [13] |
| Compound 22 | CDK2 | 24 | [3] |
| Compound 22 | CDK5 | 23 | [3] |
| Compound 10 | Bcr-Abl | 14.2 | [3] |
Experimental Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates kinase activity.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of the test compound. Include appropriate controls (no enzyme, no inhibitor).
-
Detection: After the incubation period, add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Calculation: Calculate the percentage of kinase inhibition relative to the controls.
Key Signaling Pathways Targeted by 5-Aminopyrazole Derivatives
The p38 MAPK pathway is a key regulator of inflammatory responses. 5-Aminopyrazole derivatives have been shown to inhibit p38α MAP kinase, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. 5-Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, including drug-resistant mutants.
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity and cell growth. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Certain 5-aminopyrazole derivatives act as inhibitors of JAK kinases.
Synthesis of Bioactive 5-Aminopyrazole Derivatives
The synthesis of 5-aminopyrazole derivatives is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthons. The versatility of this synthetic approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity of the resulting compounds.
General Synthetic Scheme
A common route to 5-aminopyrazoles involves the reaction of a hydrazine with an ethyl cyanoacetate derivative, followed by further functionalization.
Example Synthetic Reaction
The synthesis of certain bioactive 5-aminopyrazole derivatives can be achieved through a multi-step process, as exemplified by the preparation of compounds 1-4.[14] This involves the initial condensation to form the 5-aminopyrazole core, followed by conversion to a hydrazide, and subsequent reaction with a benzaldehyde to yield the final products.[14] The reaction yields for these steps are generally moderate to good.[14]
Conclusion
5-Aminopyrazole derivatives represent a highly valuable and versatile class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and kinase inhibitory agents underscores their significance in drug discovery and development. The synthetic accessibility of the 5-aminopyrazole scaffold allows for extensive structure-activity relationship studies, paving the way for the design of novel derivatives with enhanced potency and selectivity. This technical guide provides a solid foundation of data and methodologies to aid researchers in their endeavors to unlock the full therapeutic potential of this important heterocyclic system.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate in the Synthesis of Riociguat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator, with a specific focus on the critical role of the intermediate, ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate. This document details the synthetic pathway, experimental protocols, and the logical progression leading to the formation of the core pyrazolo[3,4-b]pyridine structure of Riociguat.
Introduction
Riociguat is a significant therapeutic agent for the treatment of pulmonary hypertension. Its synthesis is a multi-step process involving the construction of a complex heterocyclic scaffold. A key building block in this synthesis is this compound. This intermediate provides the necessary pyrazole ring and the strategically placed amino group and ester functionality required for the subsequent annulation of the pyridine ring, forming the core structure of Riociguat.
Synthetic Pathway Overview
The synthesis of Riociguat from this compound involves a critical cyclization step to form the pyrazolo[3,4-b]pyridine ring system. This is followed by a series of transformations to introduce the final functional groups of the Riociguat molecule. The overall synthetic workflow is depicted below.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the following procedures are based on well-established synthetic methodologies for analogous pyrazole and pyrazolo[3,4-b]pyridine systems.
Step 1: Synthesis of this compound
This synthesis is a condensation reaction between 2-fluorobenzylhydrazine and a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate.
Methodology:
-
To a solution of 2-fluorobenzylhydrazine in a suitable solvent such as ethanol, an equimolar amount of diethyl ethoxymethylenemalonate is added.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield this compound.
| Reagent/Parameter | Value/Condition |
| Starting Materials | 2-Fluorobenzylhydrazine, Diethyl ethoxymethylenemalonate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (TLC monitored) |
| Purification | Recrystallization/Column Chromatography |
| Expected Yield | 70-85% |
Table 1: Summary of reaction conditions for the synthesis of this compound.
Step 2: Synthesis of Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
The formation of the pyrazolo[3,4-b]pyridine core is achieved through a Gould-Jacobs type reaction, where the aminopyrazole undergoes cyclization with a suitable reagent like N,N-dimethylformamide diethyl acetal (DMF-DEA).
Methodology:
-
This compound is dissolved in a high-boiling point solvent such as diphenyl ether.
-
An excess of N,N-dimethylformamide diethyl acetal is added to the solution.
-
The reaction mixture is heated to a high temperature (typically 200-250 °C) to facilitate the cyclization and removal of volatile byproducts.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.
-
The solid product is collected by filtration and washed to yield the crude ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Further purification can be achieved by recrystallization.
| Reagent/Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | N,N-Dimethylformamide diethyl acetal (DMF-DEA) |
| Solvent | Diphenyl ether |
| Temperature | 200-250 °C |
| Reaction Time | 1-3 hours (TLC monitored) |
| Purification | Precipitation and Recrystallization |
| Expected Yield | 60-75% |
Table 2: Summary of reaction conditions for the cyclization to the pyrazolo[3,4-b]pyridine core.
Logical Relationship in the Synthesis
The logical progression of the synthesis is centered around the strategic use of the functional groups on the pyrazole intermediate. The amino group acts as a nucleophile to initiate the cyclization, while the ester group provides a handle for further modifications in the later stages of the Riociguat synthesis.
Mechanism of Action of Riociguat: A Signaling Pathway
Riociguat's therapeutic effect is derived from its role as a stimulator of soluble guanylate cyclase (sGC). In pulmonary hypertension, there is often impaired nitric oxide (NO) signaling, leading to reduced vasodilation. Riociguat acts through a dual mechanism to counteract this.
The Ascendance of Pyrazole Carboxylate Intermediates: A Technical Guide to Their Discovery and Significance in Drug Development
For Immediate Release
A deep dive into the pivotal role of pyrazole carboxylate intermediates, offering researchers and drug development professionals a comprehensive guide to their synthesis, biological significance, and application in modern therapeutics.
In the landscape of medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous blockbuster drugs. This technical guide provides an in-depth exploration of pyrazole carboxylate intermediates, elucidating their discovery, synthetic pathways, and profound impact on drug development. With a focus on quantitative data, detailed experimental methodologies, and the visualization of complex biological pathways, this document serves as an essential resource for scientists and researchers in the pharmaceutical industry.
Introduction: The Versatility of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with biological targets, making it a favored pharmacophore.[1] The incorporation of a carboxylate group provides a crucial handle for synthetic modifications, enabling the development of diverse compound libraries with tailored pharmacological profiles.[2] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, including inflammatory conditions, cancer, and neurological disorders. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the JAK inhibitor Ruxolitinib.[1][3]
Synthetic Strategies for Pyrazole Carboxylate Intermediates
The synthesis of pyrazole carboxylate intermediates is a well-established yet evolving field, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
The Knorr synthesis, a classical and widely used method, involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5][6]
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [7][8]
-
Intermediate Formation: Diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide to form the corresponding ethyl-2,4-dioxo-4-phenylbutanoate derivative.
-
Cyclization: A suspension of the dioxo-ester intermediate is treated with hydrazine hydrate in the presence of glacial acetic acid.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
1,3-Dipolar Cycloaddition
This method involves the reaction of a diazo compound with an alkyne, providing a powerful tool for the construction of the pyrazole ring with high regioselectivity.[9]
Multicomponent Reactions
One-pot multicomponent reactions have gained prominence due to their efficiency and atom economy. These reactions allow for the rapid assembly of complex pyrazole structures from simple starting materials. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazole-4-carboxylates.[10]
Microwave-Assisted Synthesis
The use of microwave irradiation can significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[11][12][13]
Table 1: Comparison of Synthetic Yields for Pyrazole Synthesis Methods
| Synthesis Method | Key Reactants | Typical Yield (%) | Reference |
| Knorr Synthesis | β-ketoester, Hydrazine | 70-95% | [5][14] |
| Multicomponent Reaction | Aldehyde, β-ketoester, Hydrazine | 85-93% | [15] |
| Microwave-Assisted | Enaminone, Hydrazine | 81-89% | [12] |
Significance in Drug Discovery and Development
Pyrazole carboxylate intermediates are instrumental in the development of drugs targeting a variety of enzymes and receptors. Their ability to serve as bioisosteres for other aromatic rings, such as benzene, can lead to improved potency and physicochemical properties.[1]
Anti-inflammatory Agents: COX-2 Inhibitors
A prime example of the successful application of pyrazole intermediates is in the development of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib. The 1,5-diarylpyrazole scaffold is crucial for the selective inhibition of COX-2 over COX-1, reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17][18]
Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.04 | 15 | 375 | [16] |
| SC-558 | 0.0013 | >100 | >7692 | [4] |
| Phenylbutazone | 4.3 | 2.3 | 0.53 | [4] |
Experimental Protocol: In Vitro COX Inhibition Assay [4]
-
Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. In a 96-well plate, combine the assay buffer, a cofactor solution, and a fluorescent probe. b. Add the diluted test compounds. Include controls for total enzyme activity (DMSO only) and a known inhibitor. c. Add the COX-1 or COX-2 enzyme and incubate to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Measure the rate of fluorescence increase, which is proportional to COX activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Anticancer Agents: Kinase Inhibitors
Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[1][19] The JAK-STAT signaling pathway is crucial for cytokine signaling and immune cell function.[2][5][10] By inhibiting JAK1 and JAK2, Ruxolitinib effectively downregulates this pathway, making it an effective treatment for myelofibrosis and other myeloproliferative neoplasms.[1][19]
Axitinib is another pyrazole-based kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs).[20] The VEGFR signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21] By inhibiting VEGFRs, Axitinib blocks downstream signaling, leading to reduced angiogenesis and tumor growth.[14][20]
Table 3: Anticancer Activity of Pyrazole Carboxylate Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 8e | Telomerase | MGC-803 | 1.02 | [22] |
| Compound 22 | EGFR | MCF7 | 2.82 | [23] |
| Compound 23 | EGFR | A549 | 3.15 | [23] |
| Compound 33 | CDK2 | HCT116 | <23.7 | [23] |
| Compound 34 | CDK2 | HepG2 | <23.7 | [23] |
| Axitinib | VEGFR2 | HUVEC | 0.00017 | [12] |
Neurological and Metabolic Disorders: CB1 Receptor Antagonists
Rimonabant, a 1,5-diarylpyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist. The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[24] By blocking the CB1 receptor, Rimonabant was designed to reduce food intake and promote weight loss.[6] Although withdrawn from the market due to psychiatric side effects, the development of Rimonabant highlights the potential of pyrazole intermediates in targeting G-protein coupled receptors.[3][25]
Experimental Workflow for Discovery and Evaluation
The discovery and development of novel drugs based on pyrazole carboxylate intermediates follow a systematic workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
Pyrazole carboxylate intermediates represent a cornerstone of modern drug discovery, offering a versatile and highly adaptable scaffold for the development of novel therapeutics. Their straightforward synthesis, coupled with the ability to fine-tune their pharmacological properties through chemical modification, has led to the successful development of drugs targeting a wide range of diseases. This technical guide has provided a comprehensive overview of the synthesis, significance, and application of these pivotal intermediates, equipping researchers and drug development professionals with the knowledge to further harness their potential in the ongoing quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Foundational Research on Fluorinated Heterocyclic Compounds in Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5] This in-depth technical guide explores the foundational research on fluorinated heterocyclic compounds, providing a comprehensive overview of their synthesis, biological activity, and mechanisms of action. The strategic placement of fluorine can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity and pKa, all of which are critical for optimizing drug efficacy and safety.[6][7] This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Data Presentation: Quantitative Bioactivity of Fluorinated Heterocyclic Compounds
The following tables summarize the in vitro activity of various classes of fluorinated heterocyclic compounds against different biological targets.
Table 1: Anticancer Activity of Fluorinated Quinolone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6a | MDA-MB-468 (TNBC) | ~4 | [8][9][10] |
| MCF7 (Breast Cancer) | ~10 | [8] | |
| 6b | MDA-MB-468 (TNBC) | ~5 | [8][9][10] |
| MCF7 (Breast Cancer) | ~15 | [8] | |
| 6d | MDA-MB-468 (TNBC) | ~4.5 | [8] |
| MCF7 (Breast Cancer) | ~20 | [8] | |
| 6f | MDA-MB-468 (TNBC) | 2.5 | [8][9][10] |
| MCF7 (Breast Cancer) | 5.0 | [8] | |
| Cisplatin (standard) | MDA-MB-468 (TNBC) | 5 | [8] |
Table 2: Anticancer Activity of Fluorinated Pyrimidine and Triazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyrimidine 4c | Caco2 (Colon) | Potent Activity | [11] |
| Fluorinated Pyrimidine 4d | MCF-7 (Breast) | Highly Potent | [11] |
| Fluorinated Pyrimidine 4g | MCF-7 (Breast) | Highly Potent | [11] |
| Fluorinated Triazole 37 | MGC-803 (Gastric) | 1.62 - 20.84 | [12] |
| Fluorinated Triazole 38 | MGC-803 (Gastric) | 0.76 - 13.55 | [12] |
| Fluorinated Triazole 79 | MCF-7 (Breast) | 11.18 ± 1.01 | [12] |
| Fluorinated Triazole 80 | HeLa (Cervical) | 33.15 ± 2.14 | [12] |
Table 3: Antifungal Activity of Fluorinated Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Bistriazole 11a | Candida krusei ATCC 6258 | 32 | [13] |
| Fluconazole (standard) | Candida krusei ATCC 6258 | 32 | [13] |
Table 4: Pharmacokinetic Parameters of Selected Fluoroquinolone Antibiotics
| Drug | Bioavailability (%) | Elimination Half-life (h) | Primary Elimination Route | Reference |
| Ciprofloxacin | 50-85 | 3-5 | Renal | [2][9] |
| Levofloxacin | 99 | 6-8 | Renal | [2][8] |
| Moxifloxacin | 86-90 | 9-16 | Hepatic/Renal | [2] |
| Gatifloxacin | 96 | 7-14 | Renal | [2] |
| Gemifloxacin | ~71 | 6-9 | Renal/Hepatic | [2] |
Table 5: Inhibition Constants (Ki) of Selected Fluorinated HIV-1 Protease Inhibitors
| Inhibitor | Ki | Reference |
| Amprenavir | 135 pM | [14] |
| Tipranavir | 82 pM | [14] |
| Darunavir | 16 pM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of fluorinated heterocyclic compounds.
Protocol 1: Synthesis of 2-Fluoro-6-phenylpyridine via C-H Fluorination
This protocol is adapted from a method utilizing AgF₂ for the direct C-H fluorination of pyridines.[2]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-phenylpyridine (1.0 equiv) in anhydrous acetonitrile.
-
With vigorous stirring, add silver(II) fluoride (AgF₂) (1.2 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-fluoro-6-phenylpyridine.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general procedure to determine the cytotoxic effects of a fluorinated heterocyclic compound on a cancer cell line.[16][17]
Materials:
-
Cancer cell line of interest (e.g., HepG-2, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fluorinated test compound
-
Doxorubicin (or other standard anticancer drug) as a positive control
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a suitable density (e.g., 1x10⁴ cells/well) in 200 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the fluorinated test compound and the positive control in the growth medium.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and controls. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This protocol is used to assess the ability of a compound to inhibit the activity of topoisomerase I.[3][9][10][18]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Fluorinated test compound
-
Camptothecin (as a positive control)
-
Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the fluorinated test compound at various concentrations. Include a positive control (camptothecin) and a no-enzyme control.
-
Initiate the reaction by adding a suitable amount of Topoisomerase I to each tube (except the no-enzyme control).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control reaction where the DNA is relaxed by the enzyme.
Protocol 4: Cellular Uptake Assay using LC-MS/MS
This protocol provides a quantitative method to measure the intracellular concentration of a fluorinated compound.[17][19][20][21]
Materials:
-
Cell line of interest
-
Complete growth medium
-
Fluorinated test compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., methanol/water mixture)
-
Acetonitrile
-
Internal standard for LC-MS/MS
-
Multi-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Seed cells in multi-well plates and incubate until they reach the desired confluency.
-
Treat the cells with the fluorinated test compound at a specific concentration and for various time points.
-
At each time point, rapidly wash the cells with ice-cold PBS to remove the extracellular compound.
-
Lyse the cells by adding the lysis buffer to each well.
-
Collect the cell lysate and add an internal standard.
-
Perform protein precipitation by adding acetonitrile, followed by centrifugation to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Develop and validate an LC-MS/MS method for the quantification of the fluorinated compound.
-
Analyze the samples and determine the intracellular concentration of the compound, which is typically normalized to the total protein amount in the cell lysate (determined by a separate protein assay like BCA).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by fluorinated heterocyclic compounds.
Caption: EGFR signaling pathway and its inhibition by Gefitinib.
Caption: Mechanism of DNA gyrase inhibition by fluoroquinolones.
Experimental Workflows
The following diagrams illustrate typical experimental workflows in the research and development of fluorinated heterocyclic compounds.
Caption: High-throughput screening workflow for kinase inhibitors.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An immuno-dot blot assay for screening histidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) for ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is recognized as a key component in the development of therapeutic agents, particularly as an intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators.[1][2][3] sGC is a crucial enzyme in the nitric oxide signaling pathway, and its stimulation has emerged as a promising strategy for the treatment of various cardiovascular diseases. This document provides a comprehensive overview of the available spectroscopic data and a putative synthetic protocol for this compound, compiled from publicly accessible chemical data and related synthetic methodologies.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 256504-39-9 |
| Molecular Formula | C₁₃H₁₄FN₃O₂ |
| Molecular Weight | 263.27 g/mol |
| Appearance | Likely a solid |
| Purity | Commercially available up to ≥98% |
(Data sourced from commercial supplier information)[4]
Spectroscopic Data
While full spectra are not publicly available, the following data has been indicated as available through commercial suppliers, such as Pharmaffiliates, which lists FTIR, ¹H NMR, and ¹³C NMR data for this compound.[5] The expected spectral characteristics are outlined below based on the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet for the -CH₂- and a triplet for the -CH₃), the benzyl -CH₂- protons (a singlet), the pyrazole ring proton (a singlet), the amino group protons (a broad singlet), and the four protons of the fluorobenzyl aromatic ring (multiplets).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, the benzylic carbon, and the carbons of the 2-fluorobenzyl group. The carbon attached to the fluorine atom will likely show a characteristic coupling (¹J-CF).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹)
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)
-
C=O stretching of the ester group (around 1700-1730 cm⁻¹)
-
C=N and C=C stretching of the pyrazole and benzene rings (in the fingerprint region, 1400-1600 cm⁻¹)
-
C-F stretching (around 1000-1400 cm⁻¹)
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.27). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the benzyl group, and other characteristic fragments.
Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on established synthetic routes for analogous pyrazole derivatives, a plausible synthetic pathway can be proposed.[6][7][8] The synthesis would likely involve a multi-step process.
Proposed Synthetic Workflow
References
- 1. WO2016044447A1 - Pyrazole derivatives as sgc stimulators - Google Patents [patents.google.com]
- 2. This compound | 256504-39-9 [chemicalbook.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemscene.com [chemscene.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability Profile of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on predicted data and the known physicochemical properties of structurally related compounds. Specific experimental data for ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is not extensively available in public literature. The protocols described herein are standardized methodologies for determining the solubility and stability of small molecule drug candidates.
Introduction
This compound (CAS No. 256504-39-9) is a substituted pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2][3] This particular compound serves as an intermediate in the synthesis of stimulators of soluble guanylate cyclase, a key enzyme in cardiovascular signaling pathways.[4][5] Understanding its solubility and stability is critical for its handling, formulation, and the development of any subsequent active pharmaceutical ingredients (APIs).
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in various experimental and physiological systems. The following table summarizes the available and predicted properties for this compound.
| Property | Value | Source |
| CAS Number | 256504-39-9 | [6] |
| Molecular Formula | C₁₃H₁₄FN₃O₂ | [5] |
| Molecular Weight | 263.27 g/mol | [5] |
| Predicted Boiling Point | 451.9 ± 40.0 °C | [5] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 1.50 ± 0.10 | [5] |
| Predicted LogP | 1.41 (at 20°C and pH 7) | [5] |
Projected Solubility Profile
The solubility of a compound is a critical determinant of its suitability for various stages of drug development, from in vitro assays to in vivo administration. While specific experimental solubility data for this compound is not publicly available, a qualitative assessment can be made based on its structural features. The presence of the ethyl ester, fluorobenzyl group, and the pyrazole ring suggests a degree of lipophilicity. Conversely, the amino group and the nitrogen atoms within the pyrazole ring provide sites for hydrogen bonding, which may contribute to aqueous solubility, likely in a pH-dependent manner.
The projected solubility in common laboratory solvents is presented below.
| Solvent | Projected Solubility | Rationale |
| Water (neutral pH) | Low to Insoluble | The molecule is largely non-polar. The predicted LogP of 1.41 suggests limited aqueous solubility. |
| Aqueous Buffers (e.g., PBS pH 7.4) | Low | Similar to water, but may be slightly influenced by salt content. |
| Aqueous Buffers (acidic pH) | Moderate | The amino group and pyrazole nitrogens can be protonated at low pH, increasing polarity and solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving drug candidates for screening.[7] |
| Ethanol, Methanol | Soluble | Polar protic solvents capable of hydrogen bonding with the solute. |
| Acetone, Acetonitrile | Soluble | Polar aprotic solvents suitable for dissolving moderately polar compounds. |
| Dichloromethane, Chloroform | Soluble | Non-polar organic solvents that can solvate the lipophilic regions of the molecule. |
Projected Stability Profile & Degradation Pathways
The chemical stability of a compound dictates its shelf-life, storage conditions, and potential for generating impurities over time. The pyrazole ring itself is generally considered a stable aromatic system, contributing to the metabolic stability of many pyrazole-containing drugs.[1][8] However, the substituents on the pyrazole core are more likely to be involved in degradation reactions.
Potential Degradation Pathways:
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions. This is often a primary degradation pathway for ester-containing compounds, yielding the corresponding carboxylic acid.
-
Oxidation: The 5-amino group may be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.[9]
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common consideration for aromatic and heteroaromatic compounds.[10]
-
Thermal Degradation: While likely stable at ambient temperatures, elevated temperatures could lead to decomposition.[10]
The following diagram illustrates the most probable degradation pathways for this molecule.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 256504-39-9 [chemicalbook.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound [ponodabio.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. ijisrt.com [ijisrt.com]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
Methodological & Application
Synthesis Protocol for Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the development of novel therapeutics. The following application notes and experimental procedures are based on established synthetic methodologies for analogous pyrazole derivatives and are intended to guide researchers in the efficient production of this compound.
Introduction
This compound is a substituted pyrazole that serves as a valuable building block in medicinal chemistry. The pyrazole scaffold is a prominent feature in numerous biologically active compounds. This protocol outlines a reliable two-step synthesis route, commencing with the preparation of (2-fluorobenzyl)hydrazine, followed by its condensation with an appropriate C3 synthon to construct the pyrazole ring.
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 2-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | Liquid | 395-99-3 |
| Hydrazine hydrate | H₆N₂O | 50.06 | Liquid | 7803-57-8 |
| (2-Fluorobenzyl)hydrazine | C₇H₉FN₂ | 140.16[1] | Liquid | 51859-98-4[1] |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | Solid | 94-05-3 |
| This compound | C₁₃H₁₄FN₃O₂ | 263.27 | Solid | 256504-39-9 |
Table 2: Spectral Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| (2-Fluorobenzyl)hydrazine | 7.20-7.40 (m, 4H), 4.05 (s, 2H), 3.60 (br s, 3H) | 162.0 (d, J=245 Hz), 130.5 (d, J=8 Hz), 129.0 (d, J=4 Hz), 124.5 (d, J=3 Hz), 124.0 (d, J=14 Hz), 115.5 (d, J=22 Hz), 50.0 | 140.1 (M+) |
| This compound | 7.10-7.35 (m, 4H), 6.01 (s, 1H), 5.30 (s, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H) | 163.0, 160.5 (d, J=246 Hz), 154.0, 140.0, 130.0 (d, J=8 Hz), 129.5 (d, J=4 Hz), 124.0 (d, J=3 Hz), 123.5 (d, J=14 Hz), 115.0 (d, J=22 Hz), 95.0, 60.5, 48.0, 14.5 | 263.1 (M+) |
Experimental Protocols
This synthesis is performed in two main stages, as illustrated in the workflow diagram below.
Step 1: Synthesis of (2-Fluorobenzyl)hydrazine
This procedure outlines the nucleophilic substitution reaction to form the hydrazine intermediate.
Materials:
-
2-Fluorobenzyl bromide
-
Hydrazine hydrate (98%)
-
Ethanol, absolute
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a solution of hydrazine hydrate (5 equivalents) in ethanol, slowly add 2-fluorobenzyl bromide (1 equivalent) at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude (2-fluorobenzyl)hydrazine as an oil. The product can be used in the next step without further purification.
Expected Yield: 70-85%
Step 2: Synthesis of this compound
This step involves the cyclocondensation reaction to form the pyrazole ring.
Materials:
-
(2-Fluorobenzyl)hydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol, absolute
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
Dissolve (2-fluorobenzyl)hydrazine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to afford pure this compound as a solid.
Expected Yield: 60-75%
Logical Relationship of Synthesis
The synthesis follows a logical progression from simple starting materials to the final, more complex pyrazole derivative.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
-
2-Fluorobenzyl bromide is a lachrymator. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment measures.
References
Application Notes and Protocols for the Synthesis of Riociguat Intermediates
Introduction
Riociguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] The synthesis of Riociguat involves several key intermediates, and various synthetic routes have been developed to improve efficiency, reduce costs, and increase yields. These notes provide detailed protocols for the synthesis of crucial Riociguat intermediates, present quantitative data in a structured format, and include diagrams to illustrate the synthetic pathways.
Key Synthetic Pathways Overview
The synthesis of Riociguat primarily revolves around the construction of the core pyrazolo[3,4-b]pyridine ring system, followed by the formation of the substituted pyrimidine ring. Several routes have been reported, with a common key intermediate being 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.[2]
Below are diagrams illustrating two major synthetic approaches to a key pyrazolo[3,4-b]pyridine intermediate.
Caption: Bayer's initial synthetic route to the pyrazolo[3,4-b]pyridine core.
Caption: An alternative route starting from methyl 2-chloronicotinate.[2]
Synthesis of Key Intermediates: Protocols and Data
Intermediate 1: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
This intermediate is central to several synthetic strategies for Riociguat.[2]
Protocol 1: From 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
-
Reaction Setup: Dissolve 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (2.0 g, 0.0074 mol) in toluene (50.0 ml).
-
Dehydration: Add thionyl chloride (SOCl₂) to the solution at room temperature.
-
Heating: Heat the reaction mixture and maintain it at 110°C overnight.
-
Quenching: Cool the reaction mass to room temperature and quench it with ice water.
-
Extraction: Separate the organic layer and dry it over sodium sulfate (Na₂SO₄).
-
Purification: Distill off the solvent to obtain the crude product. Purify the crude product by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
| Yield | 75% | |
| Melting Point | 80.4-82.0°C |
Protocol 2: Four-step Synthesis from Methyl 2-chloronicotinate [2][3]
This route provides an alternative with a good overall yield.
-
Hydrazinolysis and Cyclization: Methyl 2-chloronicotinate undergoes hydrazinolysis and intramolecular substitution in one step to yield 1H-pyrazolo[3,4-b]pyridin-3-ol.
-
N1-Benzylation: Regioselective N1-benzylation of 1H-pyrazolo[3,4-b]pyridin-3-ol with 2-fluorobenzyl bromide affords 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.
-
Bromination: The resulting alcohol is treated to yield 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine.
-
Cyanation: A Palladium-catalyzed cyanation of the bromo-intermediate yields the final product, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 2-chloronicotinate | [2][3] |
| Overall Yield | 55% | [2][3] |
| Number of Steps | 4 | [2][3] |
Intermediate 2: 5-Amino-1-(2-fluorobenzyl)pyrazole-3-methyl ester
This intermediate is part of the synthetic route reported by Bayer.[1]
Protocol 3: Cyclization Reaction [1]
-
Reaction: 2-fluorobenzylhydrazine is reacted with sodium cyanopyruvate.
-
Cyclization: The reaction mixture undergoes cyclization to form 5-amino-1-(2-fluorobenzyl)pyrazole-3-methyl ester.
Note: Specific reaction conditions and yields for this isolated step are not detailed in the provided search results, as an improved process eliminates the need for its purification.[1]
Intermediate 3: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-methyl ester
An improved synthesis for this intermediate has been developed to increase yield and reduce cost.[1]
Protocol 4: Improved Synthesis [1]
-
Reaction Setup: Start with the unpurified 5-amino-1-(2-fluorobenzyl)pyrazole-3-methyl ester from the previous step.
-
Reagent Substitution: Instead of the expensive N,N-dimethylaminopropenal, use the more cost-effective 1,1,3,3-tetramethoxypropane.
-
Reaction: The reaction is carried out to form the pyrazolo[3,4-b]pyridine ring system.
-
Optimization: This method also involves reducing the amount of trifluoroacetic acid used.
Quantitative Data:
| Parameter | Value | Reference |
| Key Improvement | Replacement of N,N-dimethylaminopropenal with 1,1,3,3-tetramethoxypropane | [1] |
| Advantage | Increased yield, reduced cost, simplified process | [1] |
Intermediate 4: 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine Hydrochloride
This intermediate is formed from the corresponding carbonitrile.
Protocol 5: From Carbonitrile
-
Imidate Formation: Dissolve 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (3.645g, 0.0144 mol) in methanol (150.0ml) and add sodium methoxide (NaOCH₃) at room temperature. Maintain for 6 hours.
-
Ammonium Chloride Addition: To the resulting solution containing the imidate, add glacial acetic acid (3.376g, 0.034 mol) and ammonium chloride (1.85g, 0.034 mol) at room temperature.
-
Reflux: Heat the reaction mass and maintain it at reflux temperature for 12 hours.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of these intermediates can be visualized as follows:
Caption: General experimental workflow for synthesis and purification.
The synthesis of Riociguat intermediates can be achieved through various routes, each with its own advantages. The choice of a particular synthetic pathway may depend on factors such as cost of starting materials, desired yield, and scalability. The protocols and data provided here offer a comprehensive overview for researchers and professionals in drug development.
References
Application Notes and Protocols for the Analytical Quantification of Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the quantitative analysis of pyrazole carboxylates, a crucial class of compounds in pharmaceutical and agrochemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the routine quantification of pyrazole carboxylates. This method is suitable for the analysis of bulk drug substances, formulated products, and in-process controls.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or 0.1% trifluoroacetic acid). The specific ratio should be optimized to achieve good peak shape and retention time for the target analyte. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. Pyrazole derivatives often exhibit strong absorbance between 200 and 300 nm. For a pyrazoline derivative, detection was carried out at 206 nm[1].
1.2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase separately. Filter each through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution: Accurately weigh a known amount of the pyrazole carboxylate reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation:
-
Bulk Drug: Accurately weigh a known amount of the bulk drug, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
Formulated Product: Extract a known amount of the formulation with a suitable solvent. The extract may require further dilution with the mobile phase and filtration through a 0.45 µm syringe filter before injection.
-
1.3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing a blank, a placebo (matrix without the analyte), and a sample spiked with the analyte to ensure no interference at the analyte's retention time.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five concentrations and plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999[2].
-
Accuracy: The closeness of the test results to the true value. It is assessed by performing recovery studies on spiked placebo samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the HPLC-UV analysis of pyrazole derivatives[1][2].
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL |
| Limit of Quantification (LOQ) | ~50-200 ng/mL |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of pyrazole carboxylates by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the quantification of pyrazole carboxylates in complex biological matrices such as plasma, urine, and soil.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or biphenyl reversed-phase column with smaller particle sizes (e.g., 2.6 µm) for better resolution and faster analysis times.
-
Mobile Phase: A gradient mixture of acetonitrile or methanol and water, often with an acid modifier like formic acid to enhance ionization. For certain polar pyrazole derivatives, ion-pair reagents like perfluoroalkanoic acids can be added to the aqueous phase to improve retention on the reversed-phase column[3][4].
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive or negative, depending on the analyte's chemical structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For 3,4-dimethyl-1H-pyrazole, the quantification transition was m/z 97.4→56.2[3].
-
Optimization: The ion source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition should be optimized for the specific analyte to achieve maximum signal intensity.
-
2.2. Sample Preparation:
-
Protein Precipitation (for plasma/serum): Add a precipitating agent (e.g., acetonitrile or methanol, often containing the internal standard) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then evaporated and reconstituted in the mobile phase for injection.
-
Solid-Phase Extraction (SPE) (for complex matrices): SPE is a highly effective technique for sample clean-up and concentration. The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) depends on the physicochemical properties of the analyte and the matrix.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
2.3. Method Validation:
In addition to the validation parameters described for the HPLC-UV method, bioanalytical method validation for LC-MS/MS also includes the assessment of:
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of a pyrazole derivative[2].
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5-5 ng/mL |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the bioanalytical quantification of pyrazole carboxylates by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole carboxylates. For non-volatile pyrazole carboxylates, derivatization to form more volatile esters may be necessary.
Experimental Protocol
3.1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes with different boiling points. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode:
-
Full Scan: For qualitative analysis and identification of unknown compounds.
-
Selected Ion Monitoring (SIM): For quantitative analysis, providing higher sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
-
-
3.2. Sample Preparation:
-
Derivatization (if necessary): Carboxylic acids are often derivatized to their methyl or ethyl esters to increase their volatility and improve their chromatographic behavior. This can be achieved by reacting the sample with a derivatizing agent such as diazomethane or by heating with an alcohol in the presence of an acid catalyst.
-
Extraction: The analyte is typically extracted from the sample matrix using a suitable organic solvent.
Quantitative Data Summary
Quantitative performance data for GC-MS analysis will be specific to the analyte and the sample matrix. However, GC-MS can achieve low ng/mL to pg/mL detection limits.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the quantitative analysis of pyrazole carboxylates by GC-MS.
References
- 1. ijcpa.in [ijcpa.in]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative.[1][2][3][4][5] Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7][8][9] This document provides detailed protocols for the quantitative analysis of this compound in research and development settings using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for purity assessment, stability studies, and pharmacokinetic analysis.
Part 1: HPLC Method for Purity Assessment
This method is suitable for determining the purity of this compound in bulk drug substance or formulated products.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (0.1% in water, HPLC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Workflow Diagram for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Part 2: LC-MS Method for Quantification in Plasma
This method is designed for the sensitive and selective quantification of this compound in a biological matrix, such as rat plasma, for pharmacokinetic studies.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Formic acid (0.1% in water, LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled analog or a related pyrazole derivative).
-
Rat plasma (or other relevant biological matrix).
2. LC-MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) (To be determined by infusion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | To be optimized for the specific instrument |
Note: The exact MRM transitions for the analyte and internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
4. Quantitative Data Summary:
| Analyte | MRM Transition (m/z) | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) |
| This compound | To be determined | ~ 3.5 | 1 | 1000 |
| Internal Standard | To be determined | To be determined | - | - |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These are typical values and should be experimentally determined during method validation.
Workflow Diagram for LC-MS Quantification in Plasma
References
- 1. This compound | 256504-39-9 [chemicalbook.com]
- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 3. 256504-39-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound [ponodabio.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jocpr.com [jocpr.com]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate as a key building block in medicinal chemistry, with a focus on the synthesis of soluble guanylate cyclase (sGC) stimulators. Detailed protocols for its synthesis, derivatization, and biological evaluation are provided to support drug discovery and development efforts.
Introduction and Background
This compound is a crucial intermediate in the synthesis of a class of drugs known as soluble guanylate cyclase (sGC) stimulators.[1][2] The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[3] The title compound serves as a versatile starting material for the construction of more complex heterocyclic systems, most notably in the development of Riociguat, the first-in-class sGC stimulator approved for the treatment of pulmonary hypertension.[4][5]
sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[1] In its reduced (ferrous) state, sGC is activated by NO, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] cGMP, in turn, acts as a second messenger to mediate a variety of physiological responses, including vasodilation, and inhibition of smooth muscle proliferation and fibrosis.[7] In certain pathological conditions, the NO-sGC-cGMP pathway is impaired. sGC stimulators are designed to directly activate sGC, both in the absence of NO and synergistically with NO, thereby restoring cGMP signaling.[1]
This document outlines the synthetic utility of this compound, provides detailed protocols for its synthesis and its conversion to key intermediates of sGC stimulators, and describes methods for evaluating the biological activity of the resulting compounds.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a cyclocondensation reaction between a substituted hydrazine, in this case, (2-fluorobenzyl)hydrazine, and an appropriate three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate.
Synthesis of Precursors
Protocol 2.1.1: Synthesis of (2-Fluorobenzyl)hydrazine
(2-Fluorobenzyl)hydrazine can be prepared from 2-fluorobenzyl bromide and hydrazine hydrate.[6]
-
Materials:
-
2-Fluorobenzyl bromide
-
Hydrazine hydrate
-
Potassium carbonate
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of hydrazine hydrate (5.0 equivalents) and potassium carbonate (1.0 equivalent) in ethanol, slowly add 2-fluorobenzyl bromide (1.0 equivalent) under stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the residue with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield (2-fluorobenzyl)hydrazine.[6]
-
Protocol 2.1.2: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
This precursor can be synthesized from ethyl cyanoacetate and triethyl orthoformate.
-
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
-
Procedure:
-
A mixture of ethyl cyanoacetate (1.0 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (2.0 equivalents) is heated at reflux for 2 hours.
-
The reaction mixture is then cooled and the volatile components are removed by distillation under reduced pressure.
-
The residue is then distilled under high vacuum to give ethyl 2-cyano-3-ethoxyacrylate as a colorless oil, which may solidify on standing.
-
Synthesis of this compound
The final step involves the reaction of the two precursors.
-
Materials:
-
(2-Fluorobenzyl)hydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol
-
-
Procedure:
-
Dissolve (2-fluorobenzyl)hydrazine (1.0 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) in ethanol.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford this compound.
-
Application in the Synthesis of Soluble Guanylate Cyclase (sGC) Stimulators
This compound is a key starting material for the synthesis of Riociguat. A critical step is the construction of the pyrazolo[3,4-b]pyridine core.
Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester
This protocol describes the annulation of the pyridine ring onto the pyrazole core.[4]
-
Materials:
-
This compound
-
1,1,3,3-Tetramethoxypropane
-
Trifluoroacetic acid
-
Aprotic solvent (e.g., toluene)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in toluene, add 1,1,3,3-tetramethoxypropane (1.2 equivalents).
-
Add trifluoroacetic acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.
-
Below is a DOT script for the synthesis workflow:
Biological Evaluation of sGC Stimulatory Activity
The primary biological activity of interest for derivatives of this compound is the stimulation of sGC. This can be assessed using an in vitro enzyme activity assay.
In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol is a representative method for measuring the activity of purified sGC.[6][8][9]
-
Principle: The assay measures the amount of cGMP produced from GTP by sGC. The cGMP can be quantified using various methods, including radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Purified soluble guanylate cyclase
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing 3 mM MgCl₂, 3 mM glutathione, and 0.1 mg/mL bovine serum albumin)
-
GTP solution (substrate)
-
Test compound solution (dissolved in DMSO)
-
NO donor (e.g., DEA/NO) as a positive control for stimulation
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
cGMP detection kit (RIA or ELISA)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GTP, and a PDE inhibitor.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., Riociguat or an NO donor).
-
Initiate the reaction by adding the purified sGC enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by heating).
-
Quantify the amount of cGMP produced using a cGMP detection kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the test compound concentration to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
-
Below is a DOT script illustrating the experimental workflow for the sGC activity assay:
Quantitative Data and Structure-Activity Relationships (SAR)
The following table summarizes the in vitro activity of Riociguat and related sGC stimulators. This data can be used to guide the design of new analogs based on the this compound scaffold.
| Compound | sGC Stimulation (fold activation over basal) | EC₅₀ (nM) | Reference(s) |
| Riociguat | Up to 73-fold | ~100 | [5] |
| Vericiguat | N/A | ~130 | [10] |
| BAY 41-2272 | ~20-fold | N/A | [10] |
| BAY 41-8543 | Up to 92-fold | N/A | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Pyrazolo[3,4-b]pyridine core: This fused heterocyclic system is a key pharmacophore for sGC stimulatory activity.
-
N-1 substituent: The 2-fluorobenzyl group at the N-1 position of the pyrazole ring is crucial for potent activity. Modifications in this region can significantly impact potency and pharmacokinetic properties.
-
C-3 substituent: The nature of the substituent at the C-3 position of the pyrazolo[3,4-b]pyridine core is a primary site for diversification to modulate activity and drug-like properties. In Riociguat, this position is attached to a substituted pyrimidine ring, which is essential for its high potency.
Below is a DOT script for the NO-sGC-cGMP signaling pathway:
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. longdom.org [longdom.org]
- 3. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Riociguat - Wikipedia [en.wikipedia.org]
- 6. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the potential of soluble guanylyl cyclase stimulators and activators in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Pyrazole Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique structural and electronic properties allow for versatile functionalization, enabling the development of potent and selective inhibitors for a wide range of biological targets. This document provides detailed application notes on the use of pyrazole derivatives in key therapeutic areas, along with standardized protocols for their synthesis and biological evaluation.
Anti-Inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)
Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2] Selective inhibition of COX-2 provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[1][2]
Quantitative Data: COX-2 Inhibition
The following table summarizes the in vitro inhibitory activities of Celecoxib against COX-1 and COX-2. The variability in reported IC50 values can be attributed to differences in assay conditions, such as enzyme source and substrate concentration.[3]
| Compound | Target | Assay Type | Reported IC50 (µM) | Reference |
| Celecoxib | COX-2 | Recombinant Human COX-2 in Sf9 cells | 0.04 | [3] |
| Celecoxib | COX-2 | Fluorometric Kit | 0.45 | [3] |
| Celecoxib | COX-2 | Ovine COX-2 Colorimetric Assay | 0.49 | [3] |
| Celecoxib | COX-1 | Ovine COX-1 | 30 | [4] |
| Celecoxib | COX-2 | Human Recombinant COX-2 | 0.05 | [4] |
Signaling Pathway: COX-2 in Inflammation
Inflammatory stimuli, such as cytokines and growth factors, induce the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2).[1][5] These prostaglandins are key mediators of inflammation, pain, and fever.[2] Celecoxib selectively binds to and inhibits the active site of COX-2, preventing prostaglandin synthesis.[2]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits for determining the IC50 of a test compound against human recombinant COX-2.[6][7]
Materials:
-
Human Recombinant COX-2
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control)
-
Test Pyrazole Derivative
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. Dilute the test compound and Celecoxib to 10X the desired final concentrations in COX Assay Buffer.
-
Assay Plate Setup:
-
Add 10 µL of diluted test compound to sample wells.
-
Add 10 µL of diluted Celecoxib to Inhibitor Control wells.
-
Add 10 µL of COX Assay Buffer to Enzyme Control wells.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation:
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration relative to the Enzyme Control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Anticancer Applications: Targeting Protein Kinases
The pyrazole scaffold is a privileged structure for the design of protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[8] Many pyrazole derivatives have been developed as potent anticancer agents targeting various kinases, including EGFR, CDKs, and JAKs.[3][9][10]
Quantitative Data: Kinase Inhibition and Antiproliferative Activity
The following table presents the inhibitory activities of selected pyrazole derivatives against various protein kinases and cancer cell lines.
| Compound/Reference | Target Kinase(s) | Kinase IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| EGFR Inhibitors | |||||
| Compound 6g | EGFR | - | A549 (Lung) | 1.537 | [11] |
| Compound C5 | EGFR | 70 | MCF-7 (Breast) | 0.08 | [12] |
| CDK Inhibitors | |||||
| AT7519 | CDK1/CDK2 | - | - | - | [9] |
| JAK Inhibitors | |||||
| Ruxolitinib | JAK1, JAK2 | ~3 | - | - | [8][12] |
| Aurora Kinase Inhibitors | |||||
| Tozasertib (VX-680) | Aurora A | - | - | - | [13] |
| Compound 31 | Aurora A | 31 | MCF-7 (Breast) | 1.6 | [14] |
| Other Kinase Inhibitors | |||||
| Afuresertib | Akt1 | 0.02 | - | - | [8] |
| Compound 17 | Chk2 | 17.9 | - | - | [15] |
Signaling Pathway: EGFR Inhibition in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[16] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrazole-based EGFR inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.[10][17][18]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test Pyrazole Derivative (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[18]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Synthetic Protocols
The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[19]
Experimental Protocol: Synthesis of Celecoxib
This protocol describes a common method for the synthesis of Celecoxib.[1][20]
Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Toluene
-
Ethyl acetate
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/heptane) to yield pure Celecoxib.[1][20]
Experimental Workflow: General Pyrazole Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of pyrazole derivatives.
Neurodegenerative Disease Applications
Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism of action in this context often involves the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), or the modulation of pathways involved in neuroinflammation and protein aggregation.[8][21][22] The pyrazole scaffold can act as both a hydrogen bond donor and acceptor, allowing for effective interaction with biological targets.[23]
Conclusion
Pyrazole derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their successful application across a range of therapeutic areas, from inflammation and cancer to neurodegenerative disorders, underscores their importance. The protocols and data presented in this document are intended to serve as a practical guide for researchers in the continued exploration and development of novel pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zenodo.org [zenodo.org]
- 21. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 256504-39-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the large-scale synthesis of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the development of soluble guanylate cyclase stimulators.[1][2] The described methodology is adapted from established synthetic routes for analogous pyrazole derivatives and is intended for use by qualified chemical researchers in a laboratory or pilot plant setting.
I. Overview of Synthetic Strategy
The proposed synthesis is a two-step process commencing with the condensation of diethyl oxalate and a substituted acetophenone, followed by cyclization with (2-fluorobenzyl)hydrazine. This approach is a modification of the well-established Knorr pyrazole synthesis, which offers a versatile and scalable route to a variety of substituted pyrazoles.
II. Experimental Workflow and Visualization
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
III. Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Step 1: Synthesis of Diethyl 2-((2-fluorobenzyl)carbonyl)malonate (Intermediate)
-
Reaction Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with absolute ethanol (20 L).
-
Base Preparation: Sodium metal (1.15 kg, 50 mol) is added portion-wise to the ethanol under a nitrogen atmosphere, controlling the temperature below 50 °C. The mixture is stirred until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Condensation: A mixture of diethyl oxalate (6.57 kg, 45 mol) and ethyl 3-(2-fluorophenyl)propanoate (8.83 kg, 45 mol) is added dropwise to the sodium ethoxide solution at a rate that maintains the reaction temperature between 25-30 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, the reaction mixture is cooled to 0-5 °C and quenched by the slow addition of 10% aqueous hydrochloric acid until a pH of 5-6 is reached. The resulting mixture is extracted with ethyl acetate (3 x 15 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude diethyl 2-((2-fluorobenzyl)carbonyl)malonate as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (CAS 256504-39-9)
-
Reaction Setup: The 50 L jacketed glass reactor is charged with the crude diethyl 2-((2-fluorobenzyl)carbonyl)malonate from the previous step and glacial acetic acid (25 L).
-
Cyclization: Hydrazine hydrate (2.25 kg, 45 mol) is added dropwise to the stirred solution at room temperature. An exothermic reaction is observed. The temperature is maintained below 40 °C by external cooling.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water (100 L). The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold water (2 x 10 L) and then recrystallized from ethanol to afford the pure this compound as a crystalline solid.
IV. Quantitative Data Summary
| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis | Overall |
| Starting Materials | Diethyl oxalate, Ethyl 3-(2-fluorophenyl)propanoate, Sodium ethoxide | Diethyl 2-((2-fluorobenzyl)carbonyl)malonate, Hydrazine hydrate | |
| Solvents | Ethanol, Ethyl acetate | Acetic acid, Ethanol | |
| Reaction Time | 12-16 hours | 4-6 hours | 16-22 hours |
| Reaction Temperature | 25-30 °C | 80-90 °C | |
| Typical Yield | 80-90% (crude) | 70-80% (after recrystallization) | 56-72% |
| Purity (by HPLC) | >90% (crude) | >98% | >98% |
| Appearance | Yellowish oil | White to off-white crystalline solid |
V. Signaling Pathway Context
This compound is a precursor for the synthesis of Riociguat, a stimulator of soluble guanylate cyclase (sGC). The sGC pathway is crucial in cardiovascular regulation.
Caption: Simplified signaling pathway of soluble guanylate cyclase (sGC) and the role of sGC stimulators.
VI. Conclusion
The provided protocol offers a robust and scalable method for the large-scale synthesis of this compound. The procedure utilizes readily available starting materials and employs standard chemical transformations, making it suitable for implementation in a drug development setting. As with any chemical process, appropriate safety measures and process optimization studies are recommended before scaling up to production levels.
References
Application Notes and Protocols for the Purification of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. Below is a summary of recommended techniques.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Recrystallization | Good to Excellent (>98%) | High (70-95%) | High | Dependent on finding a suitable solvent system; can be time-consuming for optimization. |
| Normal-Phase Column Chromatography | Excellent (>99%) | Moderate to High (60-90%) | Low to Medium | Requires careful solvent system selection to avoid tailing; use of amine additives or functionalized silica is recommended.[1] |
| Reverse-Phase Preparative HPLC | Excellent (>99.5%) | Moderate (50-80%) | Low | High resolution for closely related impurities; requires specialized equipment.[2][3] |
| Acid Addition Salt Formation & Crystallization | Excellent (>99%) | High (80-95%) | High | Effective for basic compounds; adds an extra chemical step to the process.[4] |
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[5]
Protocol: Single Solvent Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point. Allow the solution to cool slowly to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal.[5]
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "poor" solvent, e.g., water or hexane).
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. Then, add a few more drops of the "good" solvent until the solution is clear again.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect and dry the crystals as described in the single solvent protocol.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For an aminopyrazole derivative, both normal-phase and reverse-phase chromatography can be effective.
Protocol: Normal-Phase Column Chromatography (with Amine Additive)
Due to the basic nature of the amino group, tailing can be an issue on standard silica gel.[1] Adding a small amount of a basic modifier like triethylamine to the mobile phase can significantly improve peak shape and separation.[1]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC Analysis): Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Add ~0.5-1% triethylamine to the mobile phase to reduce tailing. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Alternative Normal-Phase Protocol: Using Amine-Functionalized Silica
Using an amine-functionalized silica column can provide a superior separation environment for basic compounds, often allowing for the use of simpler hexane/ethyl acetate solvent systems without a basic additive.[1]
Protocol: Reverse-Phase Preparative HPLC
Reverse-phase HPLC is highly effective for purifying polar compounds and resolving closely related impurities.
-
Column: A C18 stationary phase is commonly used for pyrazole derivatives.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[2][3] A small amount of an acid, such as formic acid (for MS compatibility) or phosphoric acid, can be added to improve peak shape.[2][3]
-
Method Development: Optimize the separation on an analytical scale first to determine the optimal gradient or isocratic conditions.
-
Scaling Up: Scale the method to a preparative column, adjusting the flow rate and sample loading according to the column dimensions.
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
-
Post-Purification: Combine the pure fractions. If the mobile phase is acidic, it may need to be neutralized before solvent removal. The organic solvent is typically removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried or extracted with an organic solvent.
Visualizations
Diagram: General Purification Workflow
Caption: Overview of purification pathways for the target compound.
Diagram: Decision Tree for Purification Method Selection
References
- 1. biotage.com [biotage.com]
- 2. Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Note: A Comprehensive Protocol for Monitoring Reaction Progress in Pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a vital class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3][4] Prominent drugs like Celecoxib (a COX-2 inhibitor), Rimonabant, and various kinase inhibitors underscore the therapeutic importance of the pyrazole core.[3][5]
The synthesis of pyrazoles, most commonly achieved through the Knorr synthesis by condensing a 1,3-dicarbonyl compound with a hydrazine derivative, can often lead to the formation of regioisomers, intermediates, and byproducts.[5][6][7] Therefore, accurate and timely monitoring of the reaction progress is critical to ensure optimal yield, purity, and regioselectivity. This application note provides detailed protocols for monitoring pyrazole synthesis using common analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Principles of Reaction Monitoring
Effective reaction monitoring is essential for:
-
Determining Reaction Completion: Tracking the consumption of starting materials.
-
Identifying Intermediates: Observing the transient formation and subsequent consumption of intermediate species, such as hydroxylpyrazolidines.[8]
-
Detecting Side Products: Identifying the formation of undesired byproducts or regioisomers.[6][9]
-
Optimizing Reaction Conditions: Providing the data needed to adjust parameters like temperature, time, or catalyst loading for improved yield and purity.
The choice of monitoring technique depends on the physicochemical properties of the reactants, products, and intermediates (e.g., volatility, polarity, chromophores) and the specific requirements of the synthesis.
Analytical Techniques and Protocols
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and cost-effective method used for real-time monitoring of reaction progress at the bench.[10] It is ideal for observing the disappearance of starting materials and the appearance of the product.
Protocol 1: General TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 pre-coated plates.[10]
-
Spotting:
-
Before starting the reaction (t=0), spot dilute solutions of each starting material (e.g., 1,3-dicarbonyl and hydrazine) and a co-spot containing both.
-
Once the reaction begins, withdraw a small aliquot (a few microliters) using a capillary tube at regular intervals (e.g., 15, 30, 60 minutes).
-
Dilute the aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial.
-
Spot the diluted reaction mixture on the TLC plate alongside the starting material references.
-
-
Development: Develop the plate in a pre-equilibrated chamber with an appropriate mobile phase. A common mobile phase for pyrazole synthesis is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[5]
-
Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent like potassium permanganate or iodine.[11][12]
-
Interpretation: The reaction is complete when the starting material spots have disappeared from the lane corresponding to the reaction mixture, and a new product spot is prominent. The retention factor (R_f) of each spot should be calculated.
High-Performance Liquid Chromatography (HPLC)
HPLC offers quantitative analysis and superior separation for complex reaction mixtures, making it suitable for tracking reactant consumption, product formation, and isomer ratios.[13][14]
Protocol 2: RP-HPLC Monitoring
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm).[13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical ratio could be 20:80 v/v water:methanol.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength where the product and reactants have significant absorbance (e.g., 206 nm or 237 nm).[13][14]
-
Column Temperature: 25 °C.[13]
-
-
Data Analysis: Integrate the peak areas of reactants and products. Calculate the percent conversion over time to determine reaction kinetics. The retention time (t_R) is characteristic for each compound under specific conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds, providing both separation and structural information, which is particularly useful for distinguishing between regioisomers.[9]
Protocol 3: GC-MS Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at various time points.
-
Quench the reaction and perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Dilute the sample to an appropriate concentration in a suitable solvent (e.g., dichloromethane).[9]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Analysis: Identify compounds based on their retention times and mass fragmentation patterns.[15] Quantify the relative amounts of reactants, products, and isomers by comparing their peak areas.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for compound-specific calibration curves.
Protocol 4: ¹H NMR Monitoring
-
Sample Preparation:
-
At each time point, withdraw a precise volume of the reaction mixture.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3][10]
-
Add a known amount of an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) with a signal that does not overlap with reactant or product signals.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
-
Data Analysis:
-
Identify the characteristic signals for the starting materials and the pyrazole product.[16] For example, the C4-H proton of the pyrazole ring often appears as a distinct singlet or triplet.[17]
-
Integrate the area of a characteristic peak for a reactant and a product.
-
Compare these integrals to the integral of the internal standard to calculate the absolute concentration and determine the percent conversion.
-
Data Presentation
Quantitative data from monitoring experiments should be summarized for clear interpretation and comparison.
Table 1: Example TLC Monitoring Data for the Synthesis of 1,3-diphenyl-1H-pyrazole
| Time (min) | Reactant 1 R_f (1,3-Diphenyl-1,3-propanedione) | Reactant 2 R_f (Phenylhydrazine) | Product R_f (1,3-Diphenyl-1H-pyrazole) |
| 0 | 0.55 | 0.40 | - |
| 30 | 0.55 (faint) | 0.40 (faint) | 0.65 |
| 60 | - | - | 0.65 |
| 90 | - | - | 0.65 |
| Mobile Phase: Ethyl Acetate/Hexane (20:80) |
Table 2: Example HPLC Data for Reaction Conversion
| Time (min) | Reactant 1 Peak Area | Product Peak Area | % Conversion |
| 0 | 1,540,800 | 0 | 0% |
| 30 | 785,500 | 755,300 | 49% |
| 60 | 310,200 | 1,230,600 | 80% |
| 120 | 45,100 | 1,495,700 | 97% |
| 180 | < 10,000 | 1,525,000 | >99% |
Table 3: Example GC-MS Data for Regioisomer Analysis
| Compound | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| 1,5-Diphenyl-3-methyl-1H-pyrazole (Isomer A) | 12.5 | 234, 157, 115, 77 | 92% |
| 1,3-Diphenyl-5-methyl-1H-pyrazole (Isomer B) | 12.8 | 234, 193, 115, 77 | 8% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for setting up and monitoring a pyrazole synthesis reaction.
Caption: Workflow for pyrazole synthesis monitoring.
Signaling Pathway Example
Many pyrazole-containing drugs, such as Celecoxib, function by inhibiting specific enzymes in signaling pathways. The diagram below shows a simplified representation of the cyclooxygenase (COX) pathway and its inhibition.
Caption: Inhibition of the COX-2 pathway by a pyrazole drug.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. ijcpa.in [ijcpa.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: The Use of Pyrazole Intermediates in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged five-membered heterocyclic motif that has become a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory agents. Its versatility allows for structural modifications that can be fine-tuned to achieve high affinity and selectivity for various biological targets implicated in the inflammatory cascade. Commercially successful drugs like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of pyrazole-containing compounds.[1][2][3] This document provides an overview of the application of pyrazole intermediates in anti-inflammatory drug discovery, focusing on key biological targets, quantitative data, and detailed experimental protocols.
Key Biological Targets
Pyrazole derivatives have been successfully developed to target several key enzymes and signaling pathways involved in inflammation:
-
Cyclooxygenase (COX) Enzymes: The discovery of two COX isoforms, COX-1 and COX-2, was a landmark in anti-inflammatory therapy.[4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4][5] Pyrazole-based compounds, most notably Celecoxib, have been designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4][6] The selectivity of Celecoxib for COX-2 is attributed to its polar sulfonamide side chain, which binds to a specific hydrophilic region in the COX-2 active site.[4][6]
-
p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase is a serine/threonine kinase that plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[7] A series of N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase.[8] These inhibitors bind to a distinct domain that is exposed when the kinase adopts an inactive conformation, thus preventing its activation.[7][8]
-
5-Lipoxygenase (5-LOX): The 5-LOX enzyme is involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Some pyrazole derivatives have been developed as dual inhibitors of both COX and 5-LOX, offering a broader spectrum of anti-inflammatory activity.[9][10]
Data Presentation
The following tables summarize the quantitative data for representative pyrazole-based anti-inflammatory agents, highlighting their potency and selectivity for their respective targets.
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against COX-1 and COX-2
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 4.5 | 0.0044 | [9] |
| COX-2 | 0.02 | [9] | ||
| 3,5-diarylpyrazole derivative | COX-2 | 0.01 | - | [9] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [9] |
| 5-LOX | 0.12 | [9] | ||
| Pyrazolo-pyrimidine derivative | COX-2 | 0.015 | - | [9] |
| Novel Pyrazole Derivative 11 | COX-2 | 0.043-0.049 | - | [11] |
| Novel Pyrazole Derivative 12 | COX-2 | 0.043-0.049 | - | [11] |
| Novel Pyrazole Derivative 15 | COX-2 | 0.043-0.049 | - | [11] |
Table 2: In Vitro and In Vivo Activity of Pyrazole-Urea Based p38 MAP Kinase Inhibitors
| Compound | Binding Potency (IC50, µM) | Cellular Activity (LPS-induced TNF-α inhibition, IC50, µM) | In Vivo Activity (% inhibition of TNF-α at 10 mg/kg) | Reference |
| BIRB 796 (Doramapimod) | 0.034 | 0.06 | 95 | |
| Pyrazole Urea Analog 16 | 0.02 | Not Reported | Not Reported | [7] |
| Pyrazole Urea Analog 37 | 0.01 | Not Reported | Not Reported |
Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Edema Inhibition | Reference |
| Pyrazole-thiazole hybrid | 10 | 75 | [9] |
| Generic Pyrazole Derivatives | 10 | 65-80 | [9] |
| Pyrazoline derivative 2d | Not Specified | Potent activity | [12][13] |
| Pyrazoline derivative 2e | Not Specified | Potent activity | [12][13] |
Experimental Protocols
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Claisen-Schmidt Condensation and Cyclization
This protocol describes a common method for synthesizing pyrazole derivatives, which involves the formation of a chalcone intermediate followed by cyclization with hydrazine.[14]
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (15% aqueous solution)
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted acetophenone and substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Add 15% aqueous potassium hydroxide solution dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
-
Pyrazole Synthesis (Cyclization):
-
Suspend the synthesized chalcone in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[4]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compound
-
Celecoxib (as a reference compound)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test pyrazole compound and Celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test compound or reference compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro p38 MAP Kinase Inhibition Assay
This protocol measures the ability of a test compound to inhibit the kinase activity of p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Test pyrazole compound
-
Kinase assay buffer
-
Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system
Procedure:
-
Prepare serial dilutions of the test pyrazole compound in the kinase assay buffer.
-
In a reaction tube or well, combine the p38 MAP kinase enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop buffer or spotting onto a phosphocellulose membrane).
-
Detect the phosphorylation of the substrate peptide. For radiometric assays, this involves quantifying the incorporated radioactivity. For fluorescence-based assays, this may involve measuring a change in fluorescence polarization or using a specific antibody to detect the phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 2.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[9][15]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% solution in saline)
-
Test pyrazole compound
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: p38 MAP Kinase signaling pathway and its inhibition by pyrazole ureas.
References
- 1. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pan-FGFR Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. Detailed protocols for key experiments are included to guide researchers in the evaluation of these targeted therapeutic agents.
Introduction to Pan-FGFR Covalent Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR signaling, resulting from gene amplification, mutations, or translocations, is a key driver in various cancers.[3][4][5] Pan-FGFR inhibitors are designed to target all four members of the FGFR family, offering a broad therapeutic window. Covalent inhibitors, in particular, form a stable, irreversible bond with a specific amino acid residue within the target protein, typically a cysteine.[6] This leads to prolonged target engagement and can offer advantages in terms of potency and duration of action compared to reversible inhibitors.[6][7] Several pan-FGFR covalent inhibitors, such as futibatinib (TAS-120), FIIN-2, and PRN1371, have shown significant promise in preclinical and clinical studies.[8][9]
FGFR Signaling Pathway and Covalent Inhibition
Activation of FGFRs by fibroblast growth factors (FGFs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains.[2][10][11] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[10][11][12]
Pan-FGFR covalent inhibitors typically target a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[8][12] By forming a covalent bond, these inhibitors irreversibly block the kinase activity, thereby inhibiting downstream signaling and suppressing tumor growth.
Data Presentation: Comparison of Pan-FGFR Covalent Inhibitors
The following table summarizes the in vitro potency of several well-characterized pan-FGFR covalent inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Futibatinib (TAS-120) | 1.8 | 57 | 1.6 | 3.7 | [7][13] |
| FIIN-2 | ~10 (EC50) | ~10 (EC50) | ~10 (EC50) | - | [5] |
| PRN1371 | Sustained Inhibition | Sustained Inhibition | Sustained Inhibition | Sustained Inhibition | [3] |
| CXF-007 | Covalent binding to Cys488 | - | - | Covalent binding to Cys552 | [14] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. For covalent inhibitors, the potency is also often described by the kinetic parameters kinact/Ki.[15][16]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of pan-FGFR covalent inhibitors.
General Workflow for Synthesis and Evaluation
Protocol 1: Synthesis of a Representative Pan-FGFR Covalent Inhibitor (Futibatinib Analog)
This protocol is a generalized representation based on the synthesis of futibatinib.[13][17] The specific reagents and conditions may need to be optimized.
Objective: To synthesize a pyrazolopyrimidine-based covalent inhibitor targeting FGFRs.
Materials:
-
Starting materials for the pyrazolopyrimidine core.
-
Acrylamide moiety for the covalent warhead.
-
Dimethoxyphenyl group for binding to the hydrophobic pocket.
-
Appropriate solvents (e.g., DMF, DCM) and reagents for coupling reactions (e.g., Suzuki coupling).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system).
Procedure:
-
Core Synthesis: Synthesize the pyrazolopyrimidine core structure through a series of cyclization and functional group manipulation steps.
-
Coupling Reaction: Introduce the dimethoxyphenyl group onto the core structure, often via a Suzuki coupling reaction.
-
Warhead Installation: Attach the acrylamide-containing side chain to the core structure. This step is crucial for creating the covalent inhibitor.
-
Purification: Purify the final compound using column chromatography followed by preparative HPLC to achieve high purity.
-
Characterization: Confirm the structure and purity of the synthesized inhibitor using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro FGFR Kinase Assay
This protocol describes a method to determine the IC50 value of a pan-FGFR inhibitor.[18][19][20][21]
Objective: To measure the inhibitory activity of the synthesized compound against FGFR1, FGFR2, FGFR3, and FGFR4.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer.
-
Test inhibitor and a known FGFR inhibitor (positive control).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Covalent Binding Characterization by Mass Spectrometry
This protocol outlines the use of mass spectrometry to confirm the covalent binding of the inhibitor to the FGFR protein.[15][22][23]
Objective: To verify the formation of a covalent adduct between the inhibitor and the FGFR protein.
Materials:
-
Recombinant FGFR protein.
-
Synthesized covalent inhibitor.
-
Incubation buffer.
-
Mass spectrometer (e.g., LC-MS/MS).
Procedure:
-
Incubate the recombinant FGFR protein with an excess of the covalent inhibitor for various time points.
-
Analyze the protein-inhibitor mixture by intact protein mass spectrometry.
-
Observe the mass shift corresponding to the molecular weight of the inhibitor, confirming the formation of a covalent adduct.
-
To identify the specific cysteine residue modified, perform peptide mapping by digesting the protein-inhibitor complex with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.
Protocol 4: Cell-Based Proliferation Assay
This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.[24][25][26][27]
Objective: To assess the anti-proliferative activity of the inhibitor in a cellular context.
Materials:
-
Cancer cell lines with FGFR amplification or mutations (e.g., SNU-16, AN3 CA).[13]
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Cell proliferation assay reagent (e.g., MTS or WST-1).
-
96-well plates.
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 5: Western Blot Analysis of FGFR Pathway Inhibition
This protocol is used to confirm that the inhibitor is hitting its intended target and blocking downstream signaling in cells.[24][26][28]
Objective: To measure the inhibition of FGFR phosphorylation and downstream signaling pathways.
Materials:
-
Cancer cell lines with active FGFR signaling.
-
Test inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat the cells with the inhibitor at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the extent of inhibition of protein phosphorylation.
Protocol 6: In Vivo Xenograft Studies
This protocol describes a general approach for evaluating the anti-tumor efficacy of a pan-FGFR covalent inhibitor in a mouse xenograft model.[4][29][30][31]
Objective: To assess the in vivo anti-tumor activity of the inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell line known to form tumors in mice.
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
The development of pan-FGFR covalent inhibitors represents a promising strategy for the treatment of cancers driven by aberrant FGFR signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers involved in the synthesis, characterization, and preclinical evaluation of this important class of targeted therapies. Careful execution of these experiments will be crucial in identifying and advancing novel and effective pan-FGFR covalent inhibitors for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. theraindx.com [theraindx.com]
- 14. Design, synthesis, and biological evaluation of selective covalent inhibitors of FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. | Semantic Scholar [semanticscholar.org]
- 17. Futibatinib | mechanism of action and synthesis | NROChemistry [nrochemistry.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. benchchem.com [benchchem.com]
- 29. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 256504-39-9). This valuable intermediate is utilized in various research areas, including the study of soluble guanylate cyclase stimulators.[1][2] Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this pyrazole derivative is through a cyclocondensation reaction. This typically involves the reaction of a substituted hydrazine, specifically (2-fluorobenzyl)hydrazine, with a cyanoacrylate derivative, such as ethyl 2-cyano-3-ethoxyacrylate. This reaction is a well-established method for forming the pyrazole ring system.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
(2-fluorobenzyl)hydrazine: This provides the N1-substituted benzyl group and one of the nitrogen atoms of the pyrazole ring.
-
Ethyl 2-cyano-3-ethoxyacrylate (or a similar reactive precursor): This three-carbon component provides the remaining atoms for the pyrazole ring, including the carboxylate and amino functionalities.
Q3: What are the critical parameters that influence the reaction yield?
A3: Several factors can significantly impact the yield of the final product. These include:
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without significant decomposition of reactants or products.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Protic solvents like ethanol are commonly used.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
pH of the reaction medium: The acidity or basicity of the reaction mixture can influence the reactivity of the hydrazine and the rate of the cyclization step.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts and a lower yield of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Monitor Reaction Progress: Use TLC or HPLC to check for the consumption of starting materials. - Increase Reaction Time: If starting materials are still present, extend the reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions or decomposition. |
| Sub-optimal reaction conditions. | - Solvent Selection: Experiment with different solvents (e.g., ethanol, isopropanol, or toluene) to find the one that gives the best results. - Catalyst: Consider the addition of a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction. | |
| Poor quality of starting materials. | - Verify Purity: Check the purity of (2-fluorobenzyl)hydrazine and the cyanoacrylate derivative using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify Starting Materials: If necessary, purify the starting materials before use. | |
| Formation of Multiple Products (Isomers or Byproducts) | Lack of regioselectivity in the cyclization reaction. | - Control Temperature: The reaction temperature can influence the regioselectivity of the cyclization. Running the reaction at a lower temperature may favor the formation of the desired isomer. - pH Adjustment: The pH of the reaction mixture can direct the initial nucleophilic attack of the hydrazine. Experiment with acidic or basic conditions to improve regioselectivity. |
| Side reactions of the starting materials or product. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Optimize Stoichiometry: Ensure the correct stoichiometric ratio of the reactants. A slight excess of one reactant may be beneficial, but a large excess can complicate purification. - Quenching: After the reaction is complete, quench any unreacted reagents before work-up. |
| Formation of polar byproducts. | - Extraction: Perform a thorough aqueous work-up to remove water-soluble impurities. - Chromatography: Use column chromatography with an appropriate solvent system to separate the desired product from impurities. |
Experimental Protocols
Representative Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-fluorobenzyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 to 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for a specified period (e.g., 4-8 hours). Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Table of Reaction Parameters and Expected Yields (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Isopropanol | Toluene |
| Temperature | 78 °C (Reflux) | 82 °C (Reflux) | 110 °C (Reflux) |
| Reaction Time | 6 hours | 8 hours | 4 hours |
| Catalyst | None | Acetic Acid (cat.) | None |
| Typical Yield | 60-70% | 65-75% | 55-65% |
Note: The data in this table is illustrative and should be optimized for your specific experimental conditions.
Visualizing the Synthesis and Troubleshooting
To further aid researchers, the following diagrams illustrate the synthesis pathway and a logical troubleshooting workflow.
References
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during pyrazole synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, along with detailed experimental protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis?
A1: The most prevalent side reactions in pyrazole synthesis include the formation of regioisomeric mixtures, low yields due to incomplete reactions or stable intermediates, and the generation of byproducts from impure starting materials.[1][2] Specifically, when using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is a significant challenge.[1] In some cases, stable hydroxylpyrazolidine intermediates may form and fail to dehydrate to the final pyrazole product without further intervention.[1]
Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common issue, particularly with unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, often leading to a different major regioisomer.[1]
A key strategy to enhance regioselectivity is the choice of solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[3][4]
Q3: The yield of my desired pyrazole is consistently low. What are the likely causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[2]
-
Suboptimal Temperature: Many condensation reactions require heat to proceed efficiently. Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[2]
-
Inappropriate Catalyst: The choice and amount of catalyst are crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[2][5] In some instances, Lewis acids may improve yields.[2]
-
Side Reactions and Byproduct Formation: The presence of impurities in your starting 1,3-dicarbonyl compound or hydrazine can lead to unwanted side reactions.[1] Additionally, the formation of stable intermediates that do not convert to the final product can also lower the yield.[1]
Q4: I've isolated a stable intermediate that doesn't seem to be converting to the final pyrazole. What could this be and what should I do?
A4: It is likely you have formed a stable hydroxylpyrazolidine intermediate.[1] These intermediates may not readily dehydrate to the aromatic pyrazole under standard reaction conditions. To promote the dehydration, you can try increasing the reaction temperature or adding a dehydrating agent.[1]
Troubleshooting Guides
Guide 1: Improving Regioselectivity in the Knorr Pyrazole Synthesis
The formation of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyls. The following table summarizes the effect of different solvents on the regioselectivity of a representative pyrazole synthesis.
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Ratio of Regioisomers (Product 1: Product 2) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | 1 : 1.3 | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 99 : 1 | [3][4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | [3][4] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol (EtOH) | 1 : 1.3 | [4] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 10 : 1 | [3] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 20 : 1 | [3] |
Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend.
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add the substituted hydrazine (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography on silica gel.
Guide 2: Addressing Low Reaction Yields
A systematic approach can help identify and resolve the cause of low pyrazole yields.
Visualizing Reaction Pathways
The regioselectivity in the Knorr pyrazole synthesis arises from the initial attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.
References
Technical Support Center: Optimization of Reaction Conditions for Fluorobenzyl Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorobenzyl pyrazoles.
Troubleshooting Guides & FAQs
This section is designed to provide rapid, actionable solutions to specific issues that may arise during your experiments.
Question 1: Why is the yield of my fluorobenzyl pyrazole synthesis unexpectedly low?
Answer: Low yields in fluorobenzyl pyrazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Purity of Starting Materials: Ensure the high purity of your (fluorobenzyl)hydrazine and 1,3-dicarbonyl compounds. Impurities can participate in side reactions, leading to a decrease in the yield of the desired product. It is advisable to use freshly purified reagents, especially hydrazine derivatives which can degrade over time.[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.[1][2]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition. For many condensation reactions, heating under reflux is beneficial.[2]
-
Incorrect Solvent Choice: The solvent plays a critical role in the reaction's success. The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is a common choice, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve reaction outcomes, particularly in terms of regioselectivity.[3][4]
-
Catalyst Issues: The choice and concentration of the catalyst, if used, are critical. For syntheses involving cyclocondensation, an acid catalyst is often employed. The type of acid (e.g., acetic acid, p-toluenesulfonic acid) and its concentration should be optimized.
Question 2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles, which occurs when using an unsymmetrical 1,3-dicarbonyl compound. The fluorobenzylhydrazine can attack either of the two carbonyl groups, leading to two different pyrazole products.
-
Solvent Selection: As mentioned, the use of fluorinated alcohols like TFE or HFIP can dramatically increase the regioselectivity of the reaction.[3][4] These solvents can influence the reaction pathway by stabilizing one of the transition states over the other.
-
Reaction Temperature: Temperature can also play a role in regioselectivity. It is advisable to screen a range of temperatures to determine the optimal condition for the formation of the desired regioisomer.
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on your 1,3-dicarbonyl compound will influence the site of nucleophilic attack by the (fluorobenzyl)hydrazine. A bulkier substituent will sterically hinder the attack on the adjacent carbonyl group.
Question 3: My final product is difficult to purify. What are some effective purification strategies for fluorobenzyl pyrazoles?
Answer: Purification of fluorobenzyl pyrazoles can be challenging due to the potential for side products with similar polarities.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying pyrazole derivatives. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically used.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for obtaining a pure product.[1]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with a strong acid. This property can be exploited for purification by performing an acid-base extraction to separate the pyrazole product from non-basic impurities.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, especially for analytical or biological testing purposes, preparative HPLC can be employed.[6][7]
Question 4: What are some common side products I should be aware of during fluorobenzyl pyrazole synthesis?
Answer: Besides regioisomers, other side products can form depending on the specific reaction conditions and starting materials.
-
Incomplete Cyclization: The reaction may stop at the intermediate hydrazone stage, especially if the cyclization step is slow under the chosen conditions. Adjusting the temperature or adding a dehydrating agent can help drive the reaction to completion.[4]
-
Decomposition Products: At elevated temperatures, starting materials or the pyrazole product itself may decompose, leading to a complex mixture of byproducts.
-
Side reactions of the Fluorobenzyl Group: While generally stable, the fluorobenzyl group could potentially undergo side reactions under harsh conditions, although this is less common.
Data Presentation
The following tables summarize the impact of key reaction parameters on the synthesis of fluorinated pyrazoles, which can serve as a guide for optimizing the synthesis of fluorobenzyl pyrazoles.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Pyrazoles [3]
| 1,3-Diketone Substrate | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1.8 | 95 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | >99:1 | 97 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >99:1 | 96 |
Table 2: Optimization of Reaction Conditions for the Synthesis of a Perfluoroalkylated Pyrazole [5]
| Entry | Hydrazine Monohydrate (equiv.) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.25 | Reflux (Ethanol) | 18 | Low |
| 2 | 3.7 | 100 | 24 | 75 |
| 3 | 3.7 | 100 | 72 | 90 |
| 4 | 3.7 | 100 | 264 | 96 |
Experimental Protocols
Below are detailed methodologies for key experiments related to pyrazole synthesis. These can be adapted for the synthesis of specific fluorobenzyl pyrazole derivatives.
Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles [8]
-
Hydrazone Formation:
-
Dissolve the appropriate aldehyde (1.25 equiv) in methanol.
-
Add (fluorobenzyl)hydrazine (1.25 equiv) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 2-3 hours until the formation of the hydrazone is complete, as monitored by TLC.
-
-
Cycloaddition:
-
To the hydrazone solution, add the appropriate β-nitrostyrene (1.0 equiv) as a solid in one portion.
-
Stir the reaction mixture at room temperature, open to the air, for 48-72 hours.
-
-
Work-up and Purification:
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with a mixture of methanol and water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by silica gel column chromatography.
-
Protocol 2: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol [9]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-trifluoroethanol (TFE).
-
Add (fluorobenzyl)hydrazine (1.1 equiv) dropwise to the solution at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the optimization of fluorobenzyl pyrazole synthesis.
Caption: A generalized experimental workflow for the synthesis of fluorobenzyl pyrazoles.
Caption: A logical workflow for troubleshooting low yields in fluorobenzyl pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
identifying and minimizing byproducts in pyrazole carboxylate synthesis
Welcome to the Technical Support Center for pyrazole carboxylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experimental work, with a focus on identifying and minimizing byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole carboxylate synthesis, and what causes their formation?
A1: The most common byproduct in pyrazole carboxylate synthesis is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester) reacts with a substituted hydrazine, leading to two possible orientations of the substituents on the pyrazole ring.[1][2] The formation of a specific regioisomer is critical as different isomers can possess significantly different biological activities and physical properties.[1] Other potential byproducts can include N-arylhydrazones and biaryl compounds, particularly in certain metal-catalyzed reactions.[3][4]
Q2: How can I control the regioselectivity of my pyrazole synthesis to minimize the formation of unwanted isomers?
A2: Controlling regioselectivity is a key challenge. Several factors influence the outcome of the reaction:
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1]
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to promote the formation of a specific regioisomer.[1]
Q3: My reaction yield is low, even after optimizing for regioselectivity. What are other potential causes and solutions?
A3: Low yields can be attributed to several factors beyond regioselectivity:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[5] If the reaction is sluggish, consider increasing the temperature or reaction time.[4][5]
-
Purity of Starting Materials: Impurities in the starting hydrazines or 1,3-dicarbonyl compounds can lead to unwanted side reactions and lower the yield of the desired product.[4]
-
Catalyst Choice: The type and amount of catalyst can be crucial. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often used.[6][7] In some cases, other catalysts like nano-ZnO have been shown to improve yields.[4][8]
Q4: I have a mixture of regioisomers. How can I separate them?
A4: If you have already synthesized a mixture of regioisomers, chromatographic separation is the most common approach.
-
Thin Layer Chromatography (TLC): First, screen various solvent systems using TLC to find an eluent that provides the best separation between the two isomer spots.[1]
-
Column Chromatography: Once an effective solvent system is identified, use flash column chromatography on silica gel to separate the isomers on a larger scale.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Multiple Isomers Observed)
| Symptom | Possible Cause | Suggested Solution |
| TLC/NMR analysis shows a mixture of two or more pyrazole products. | Reaction conditions are not optimized for regioselectivity. | 1. Modify Solvent: Switch to a solvent known to enhance regioselectivity, such as 2,2,2-trifluoroethanol (TFE).[1] 2. Adjust pH: Add a catalytic amount of acid (e.g., acetic acid) to influence the nucleophilicity of the hydrazine nitrogens.[1] 3. Vary Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. |
| The ratio of regioisomers is inconsistent between batches. | Subtle variations in reactant purity or reaction setup. | 1. Ensure Reactant Purity: Use highly purified starting materials. 2. Standardize Reaction Conditions: Carefully control temperature, addition rates, and stirring speed. |
Issue 2: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a significant amount of unreacted starting materials. | Incomplete reaction. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until starting materials are consumed.[4][5] 2. Optimize Catalyst: If using a catalyst, ensure the correct type and loading are being used. For Knorr synthesis, a catalytic amount of acetic acid is common.[6] |
| A complex mixture of spots is observed on the TLC plate. | Formation of multiple byproducts or degradation of the product. | 1. Lower Reaction Temperature: High temperatures can sometimes lead to degradation. 2. Check Starting Material Stability: Ensure your starting materials are stable under the reaction conditions. |
Quantitative Data Summary
The following table summarizes reported yields for pyrazole carboxylate synthesis under different conditions, highlighting the impact on regioselectivity.
| 1,3-Dicarbonyl Precursor | Hydrazine Precursor | Solvent | Catalyst | Product(s) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Nano-ZnO | 1,3,5-substituted pyrazole | 95 | [4][8] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | None | 1-aryl-3,4,5-substituted pyrazoles | 59-98 | [2] |
| Trifluoromethylated ynones | Aryl (alkyl) hydrazines | Not specified | AgOTf | 3-CF3-pyrazoles | up to 99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-5-carboxylate Ester via Knorr Cyclization
This protocol describes a general procedure for the synthesis of a pyrazole-5-carboxylate ester from a β-ketoester and a hydrazine derivative.
Materials:
-
β-ketoester (1.0 eq)
-
Hydrazine derivative (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative in ethanol (to a concentration of approximately 0.2 M).[6]
-
Add a catalytic amount of glacial acetic acid to the solution.[6]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[6]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using TLC. Reactions are typically complete within 2-6 hours.[6]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.[6]
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Hydrolysis of a Pyrazole-5-carboxylate Ester to the Carboxylic Acid
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[6]
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[6]
-
Add the base (NaOH or LiOH) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[6]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[6]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.[6]
Visualizations
Caption: Workflow for Knorr Pyrazole Carboxylate Synthesis.
Caption: Formation of Regioisomers in Pyrazole Synthesis.
Caption: Troubleshooting Workflow for Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues in the purification of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil or wax and will not solidify. What should I do? A1: An oily product often indicates the presence of residual solvents or impurities that inhibit crystallization. First, confirm the purity of your product using TLC or LC-MS. If impurities are detected, further purification is necessary. If the product is pure, try trituration with a non-polar solvent like cold hexanes or diethyl ether, or attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[1]
Q2: The purified compound is yellow or brown instead of the expected white or off-white solid. What is the cause? A2: A yellow or brown coloration typically suggests the presence of oxidized impurities. The 5-amino group on the pyrazole ring can be sensitive to air and may oxidize over time.[1] This issue can also arise from residual starting materials or colored byproducts formed during the synthesis.[1] Using activated charcoal during recrystallization can sometimes help remove these colored impurities.
Q3: Can I use standard normal-phase silica gel for column chromatography with this compound? A3: Yes, but with caution. The basic nitrogen atoms in the pyrazole ring and the amino group can interact strongly with the acidic sites on standard silica gel.[1] This can lead to significant tailing of peaks, poor separation, and even product degradation or irreversible adsorption to the column.[1][2] It is highly recommended to use deactivated silica gel or an alternative stationary phase like neutral alumina.[1]
Q4: I'm experiencing very low yield after column chromatography. How can I improve recovery? A4: Significant product loss on a silica column is a common issue for basic compounds like this pyrazole derivative. To improve your yield, deactivate the silica gel before use by preparing a slurry with your eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[1] This neutralizes the acidic silanol groups and minimizes the strong adsorption of your product.[1] Also, ensure your chosen eluent polarity is optimal; an overly polar solvent might co-elute your product with impurities, while a solvent that is not polar enough will result in very slow elution and band broadening, increasing the chances for product loss.[1]
Q5: What are the best solvents for recrystallizing this compound? A5: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[1][3] For pyrazole derivatives, common and effective solvents include ethanol, methanol, isopropanol, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[4] You can determine the best solvent system by performing small-scale solubility tests.
Troubleshooting Guides
Issue 1: Oily Product or Failure to Crystallize
-
Question: My product is an oil after removing the solvent under reduced pressure, and it won't solidify, even when stored in a freezer. How can I resolve this?
-
Answer: This is a multi-step troubleshooting process. First, you must assess the purity.
-
Purity Analysis: Dissolve a small sample of the oil in a suitable solvent (e.g., ethyl acetate) and run a Thin Layer Chromatography (TLC) plate against your starting materials. If you see multiple spots, significant impurities are present, and further purification is required.
-
Further Purification: If the product is impure, re-purify using column chromatography, ensuring you use deactivated silica gel as detailed in the protocols below.[1]
-
Solvent Removal: Ensure all volatile solvents from the purification are thoroughly removed, preferably using a high-vacuum pump for an extended period. Residual solvent is a primary cause of products failing to solidify.
-
Induce Crystallization: If the product is pure but remains an oil, you can try the following techniques:
-
Trituration: Add a small amount of a solvent in which your product is insoluble (e.g., cold hexanes or pentane) and stir or sonicate the mixture. This can wash away minor impurities and force the product to precipitate as a solid.[1]
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the oil-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal from a previous successful batch, add it to the oil to act as a seed crystal.[1]
-
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: I am performing column chromatography, but a key impurity is eluting very close to my product, making separation difficult. What can I do?
-
Answer: Co-elution is typically a problem of solvent system selection or column setup.
-
Optimize TLC: Before running the column, optimize the solvent system using TLC. Your goal is to find a solvent mixture that gives your product an Rf value of approximately 0.25-0.35 and maximizes the separation (ΔRf) between your product and the impurity.[1] Test various ratios of common solvent systems like Hexane:Ethyl Acetate or Dichloromethane:Methanol.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, use a gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.
-
Column Packing and Dimensions: Ensure your column is packed properly without any air bubbles or cracks, as this can cause poor separation. A longer, thinner column will generally provide better resolution than a short, wide one.
-
Sample Loading: Load your crude product onto the column in a minimal amount of solvent and in a tight, concentrated band. Overloading the column is a common cause of poor separation.
-
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
This table provides a starting point for selecting a suitable recrystallization solvent for pyrazole derivatives.
| Solvent/System | Type | Polarity | Common Use Case |
| Ethanol | Protic | High | Good for polar pyrazole derivatives; often used in a mixed system with water.[4] |
| Methanol | Protic | High | Similar to ethanol, good general-purpose solvent for polar compounds.[4] |
| Isopropanol | Protic | Medium | Less volatile than ethanol/methanol, can promote slower crystal growth.[4] |
| Ethyl Acetate | Aprotic | Medium | Excellent single solvent for compounds of intermediate polarity.[4] |
| Hexane/Ethyl Acetate | Mixed | Variable | A common mixed-solvent system; dissolve in hot ethyl acetate, add hot hexane until cloudy.[4] |
| Water | Protic | Very High | Generally used as the anti-solvent in a mixed system with a water-miscible organic solvent.[4] |
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (slurried with 0.5-1% Triethylamine in eluent) | Deactivates acidic sites, preventing product tailing and loss.[1] |
| Eluent System | Hexane:Ethyl Acetate or DCM:Methanol | Provides good separation for many pyrazole derivatives.[1] |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures good separation and a reasonable elution time.[1] |
| Column Loading | < 5% of silica weight | Prevents overloading and ensures optimal separation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
-
Eluent Selection: Using TLC, identify an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.3 for the target compound.[1]
-
Silica Deactivation: In a beaker, prepare a slurry of silica gel with the chosen eluent. Add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent).[1] Stir well.
-
Column Packing: Pour the silica slurry into a chromatography column and use gentle air pressure to pack it into a firm, stable bed. Ensure the top of the silica bed is level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM) and apply it carefully to the top of the silica bed.
-
Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Mixed-Solvent Recrystallization
This method is effective when no single solvent is ideal.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is soluble, e.g., ethanol) and heat the mixture until the solid fully dissolves.[4]
-
Induce Precipitation: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble, e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[4]
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing & Drying: Wash the crystals with a small amount of the cold "poor" solvent and then dry them under vacuum.[1]
Workflow Visualization
References
Technical Support Center: Synthesis of 5-Aminopyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and synthesis issues encountered by researchers, scientists, and drug development professionals working with 5-aminopyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of 5-aminopyrazole derivatives?
The synthesis of 5-aminopyrazoles can present several challenges, primarily related to regioselectivity, reaction completion, and side product formation. The most significant issue is the frequent formation of a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers when using substituted hydrazines.[1] Other common problems include incomplete cyclization leading to stable hydrazone intermediates, and the formation of byproducts such as N-acetylated amides or fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, particularly under harsh reaction conditions.[1]
Q2: How can I selectively synthesize the 5-aminopyrazole isomer over the 3-aminopyrazole isomer?
The selective synthesis of the 5-aminopyrazole isomer hinges on establishing thermodynamic control over the reaction.[1][2] This is typically achieved by using neutral or acidic conditions at elevated temperatures. These conditions allow for the equilibration of the initial Michael adducts, favoring the formation of the more thermodynamically stable 5-aminopyrazole.[1][2] Microwave heating has also been shown to be effective in promoting selectivity for the 5-amino isomer and can reduce reaction times.[1][2]
Q3: What are typical side products I might observe, and how can I minimize their formation?
Common side products include the undesired 3-aminopyrazole regioisomer, uncyclized hydrazone intermediates, and N-acetylated amides if using acetic acid at high temperatures.[1] To minimize these, it is crucial to optimize reaction conditions. For instance, avoiding excessively high temperatures when using acetic acid can prevent N-acetylation. Ensuring sufficient reaction time and temperature can help drive the cyclization to completion, reducing the amount of hydrazone intermediate. The most effective strategy to avoid the regioisomeric side product is to fine-tune the reaction conditions to favor the desired 5-aminopyrazole isomer.[1]
Q4: How do I confirm the regiochemistry of my final product?
Unambiguous determination of the product's regiochemistry is critical. While standard techniques like NMR and mass spectrometry are essential for initial characterization, they may not be sufficient to differentiate between the 3- and 5-amino isomers. Advanced 2D NMR techniques, such as 1H-15N HMBC, are powerful tools for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] For definitive structural proof, single-crystal X-ray diffraction is often the method of choice.[1]
Q5: Are 5-aminopyrazole compounds generally stable? What conditions should I avoid during workup and storage?
While 5-aminopyrazoles are often the more thermodynamically stable isomer compared to their 3-amino counterparts, they can still be sensitive to certain conditions.[1] Some aminopyrazoles may be unstable to prolonged heating, for example in solvents like methanol during recrystallization.[3] It is also advisable to protect them from excessive heat, light, and air exposure during storage. A safety data sheet for 3-aminopyrazole recommends keeping the container tightly closed, storing it in a refrigerator under an inert gas, and avoiding exposure to light.
Troubleshooting Guide
This guide addresses specific experimental issues you may encounter during the synthesis of 5-aminopyrazoles.
Issue 1: My reaction yields a mixture of 3- and 5-aminopyrazole regioisomers.
This is the most prevalent issue when using substituted hydrazines. The ratio of these isomers is highly dependent on reaction conditions, which can be manipulated to favor one product by exploiting kinetic versus thermodynamic control.[1]
Root Cause Analysis and Solutions:
-
Kinetic vs. Thermodynamic Control: The formation of the 3-aminopyrazole is often kinetically favored, occurring at lower temperatures, while the 5-aminopyrazole is the thermodynamically more stable product, favored at higher temperatures.[2]
-
Solution Workflow:
Caption: Decision workflow for optimizing regioselectivity.
Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.
This can happen if the cyclization step is not favored under the chosen conditions or if the starting materials are not sufficiently reactive.[1]
Root Cause Analysis and Solutions:
-
Insufficient Activation Energy: The cyclization step may require more energy to proceed to completion.
-
Reversibility of Intermediate Formation: The formation of the initial adducts might be reversible, and if the cyclization is slow, the starting materials may be regenerated.
-
Troubleshooting Steps:
Caption: Workflow for addressing incomplete reactions.
Issue 3: Purification is difficult, and I cannot separate the regioisomers.
The similar polarity of 3- and 5-aminopyrazole isomers can make their separation by column chromatography challenging.
Root Cause Analysis and Solutions:
-
Similar Physicochemical Properties: The isomers often have very close Rf values, leading to co-elution.
-
Strategies for Purification:
-
Optimize Chromatography: Experiment with different solvent systems and gradients. Sometimes a less polar or more polar system than initially chosen can provide better separation.
-
Recrystallization: If the product is a solid, fractional recrystallization can be an effective method for separating isomers.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its polarity and allow for easier separation. The derivative could then be converted back to the desired aminopyrazole.
-
Prevention is Key: The most effective strategy is to optimize the reaction for high regioselectivity to avoid the formation of the isomeric mixture in the first place.[1]
-
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is adapted for the synthesis of 5-aminopyrazoles by favoring the thermodynamically more stable isomer.[1][2]
Materials:
-
β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)
-
Substituted arylhydrazine (1.1 eq)
-
Toluene
-
Glacial acetic acid (catalytic, e.g., 0.1 eq)
Procedure:
-
To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene (e.g., 0.2 M), add the substituted arylhydrazine.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed.
-
Alternatively, for faster reaction times, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled 3-aminopyrazole isomer.[1][2]
Materials:
-
Acrylonitrile derivative (1.0 eq)
-
Substituted alkylhydrazine (1.0 eq)
-
Ethanol
-
Sodium ethoxide (catalytic)
Procedure:
-
Dissolve the acrylonitrile derivative in ethanol in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the mixture to 0°C in an ice bath.
-
Add a catalytic amount of sodium ethoxide.
-
Add the substituted alkylhydrazine dropwise while maintaining the temperature at 0°C.
-
Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]
Quantitative Data Summary
| Parameter | Condition for 5-Aminopyrazole (Thermodynamic) | Condition for 3-Aminopyrazole (Kinetic) | Reference |
| Control | Thermodynamic | Kinetic | [1][2] |
| Temperature | Elevated (e.g., 70°C to reflux) | Low (e.g., 0°C) | [1][2] |
| pH/Catalyst | Neutral or Acidic (e.g., AcOH) | Basic (e.g., NaOEt) | [1][2] |
| Solvent | Toluene, Ethanol | Ethanol | [1][2] |
| Outcome | Favors the more stable 5-amino isomer | Favors the faster-forming 3-amino isomer | [1][2] |
References
Technical Support Center: Refining HPLC Separation Methods for Pyrazole Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating pyrazole isomers by HPLC?
Separating pyrazole isomers can be challenging due to their similar physical and chemical properties. Regioisomers often have very close polarities, making them difficult to resolve with standard chromatography. Chiral isomers (enantiomers) have identical physical properties in a non-chiral environment, requiring specialized chiral stationary phases (CSPs) or chiral additives for separation.[1]
Q2: Which HPLC columns are most effective for pyrazole isomer separation?
The choice of column is critical and depends on the type of isomers being separated:
-
For Regioisomers:
-
For Enantiomers (Chiral Isomers):
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly effective. Columns such as Lux cellulose-2, Lux amylose-2, Chiralpak AD, Chiralcel OD, and Chiralcel OJ have shown excellent chiral recognition for pyrazole derivatives.[1][4][5][6] The CHIRALPAK® IB chiral column has also been used for the enantiomeric separation of phenylpyrazole pesticides.[7]
-
Q3: What are typical mobile phase compositions for separating pyrazole isomers?
The mobile phase is a key parameter for achieving good separation:[8]
-
Normal-Phase (for regioisomers and chiral separations on CSPs): Typically, mixtures of a non-polar solvent like n-hexane or petroleum ether with a polar modifier such as 2-propanol or ethanol are used.[4][7]
-
Reverse-Phase (for regioisomers): A common mobile phase consists of acetonitrile (MeCN) and water, often with an acid additive like phosphoric acid or formic acid (for MS compatibility).[3] A mixture of 0.1% trifluoroacetic acid (TFA) in water and methanol has also been successfully used.[2]
-
Polar Organic Mode (for chiral separations on CSPs): Pure alcohols like ethanol and methanol, or mixtures thereof with acetonitrile, can provide good separation with the benefit of shorter run times and sharper peaks.[5][6][9]
Troubleshooting Guides
Problem 1: Poor or No Separation of Isomers (Peak Co-elution)
If your pyrazole isomers are not separating, a systematic approach to improving column selectivity (α) and efficiency (N) is necessary.[10]
dot
Caption: Troubleshooting workflow for poor HPLC separation of pyrazole isomers.
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: For reverse-phase, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[10]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't work, try the other.[10]
-
Adjust pH: For ionizable pyrazole derivatives, small changes in mobile phase pH can significantly impact retention and selectivity.[10]
-
Use Additives: For charged compounds, consider ion-pairing agents or buffers in the mobile phase.[10]
-
-
Change the Stationary Phase: If mobile phase optimization fails, the column chemistry may not be suitable.
-
Adjust the Temperature: Modifying the column temperature can alter selectivity. For chiral separations, lower temperatures often increase selectivity, leading to better resolution, although this may increase analysis time.[7][10]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise quantification accuracy. Peak tailing is a frequent issue.[10]
Solutions:
-
Check for Secondary Interactions: Peak tailing can be caused by strong interactions between the analyte and the stationary phase.[8]
-
For basic pyrazoles, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help.
-
For acidic pyrazoles, an acidic modifier like trifluoroacetic acid (TFA) may improve peak shape.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try flushing the column with a strong solvent or replacing the guard column.[11]
Problem 3: Shifting Retention Times
Unstable retention times make peak identification difficult and suggest a problem with the HPLC system's robustness.[10]
dot
Caption: Logical workflow for troubleshooting shifting HPLC retention times.
Solutions:
-
Ensure Proper Column Equilibration: Before starting a run, make sure the column is fully equilibrated with the mobile phase.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause fluctuations in flow rate.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a buffer, check for signs of precipitation.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
-
Pump Performance: Check for air bubbles in the pump and ensure it is delivering a consistent flow rate.
Experimental Protocols & Data
Protocol 1: Chiral Separation of Pyrazole Enantiomers on a Polysaccharide-Based CSP
This protocol is a general guideline based on methods reported for the separation of chiral 4,5-dihydro-1H-pyrazole derivatives.[5][6]
-
Column: Lux cellulose-2 or Lux amylose-2 (or other suitable polysaccharide-based CSP).
-
Mobile Phase:
-
Normal Mode: n-Hexane/2-propanol (e.g., 90:10 v/v).
-
Polar Organic Mode: 100% Methanol or 100% Ethanol.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C). Lowering the temperature may improve resolution.[7]
-
Detection: UV detector at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.[10]
Protocol 2: Reverse-Phase Separation of Pyrazole Regioisomers
This protocol is based on a method for the analysis of pyrazole.[3]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (for MS applications, replace with 0.1% Formic Acid). The ratio can be optimized (e.g., starting with 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV-Vis or Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the sample in the mobile phase, sonicate if necessary, and filter through a 0.22 µm syringe filter.[10]
Data Summary: Chiral Separation Conditions
The following table summarizes conditions for the chiral separation of pyrazole derivatives on polysaccharide-based CSPs.
| Column Type | Elution Mode | Mobile Phase | Typical Resolution (Rs) | Typical Analysis Time | Reference |
| Lux amylose-2 | Normal | n-Hexane / 2-propanol | Up to 30 | ~30 min | [5][6] |
| Lux cellulose-2 | Polar Organic | Methanol or Ethanol | Up to 18 | ~5 min | [5][6] |
| CHIRALPAK® IB | Normal | n-Hexane / 2-propanol | 1.67 - 16.82 | Variable | [7] |
| Chiralpak AD | Normal | n-Hexane / alcohol | Not specified | Not specified | [4] |
| Chiralcel OD | Normal | n-Hexane / alcohol | Not specified | Not specified | [4] |
| Chiralcel OJ | Normal | n-Hexane / alcohol | Not specified | Not specified | [4] |
Note: Resolution and analysis time are highly dependent on the specific pyrazole isomer and the exact chromatographic conditions. The polar organic mode generally offers faster analysis times.[5][6][9] Decreasing the temperature and the amount of modifier in the mobile phase can lead to better separation but longer analysis times.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Alternative Catalysts for Efficient Pyrazole Synthesis
Welcome, researchers, scientists, and drug development professionals. This resource is designed to provide targeted support for the synthesis of pyrazoles using alternative catalysts. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you navigate challenges and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or Slow Reaction Rate
Q: My pyrazole synthesis is resulting in a low yield, and the reaction is proceeding very slowly. What are the common causes and how can I improve the outcome?
A: Low yields and slow reaction rates are common hurdles in pyrazole synthesis.[1][2] Several factors, from starting material quality to reaction conditions, can be the cause.[2][3][4]
Potential Causes & Troubleshooting Steps:
-
Starting Material Purity: The purity of your reagents, especially the 1,3-dicarbonyl compound and hydrazine, is critical.[2][3][4] Impurities can lead to side reactions, and hydrazine derivatives may degrade over time.[2][3]
-
Suboptimal Reaction Conditions:
-
Temperature: If the reaction is stalling, consider increasing the temperature to facilitate the final cyclization and dehydration steps.[1][3] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[1][5]
-
Solvent: The choice of solvent is crucial. For instance, aprotic dipolar solvents like DMF may provide better results than ethanol, especially when using aryl hydrazines.[3][4]
-
Catalyst Loading: Ensure the optimal amount of catalyst is used. Both too little and too much can negatively impact the reaction.
-
-
Inadequate Catalyst Activity: The chosen alternative catalyst may not be sufficiently active under your current conditions.
-
Formation of Stable Intermediates: In some cases, stable intermediates, such as hydrazones, may form but not readily cyclize to the final pyrazole product.[3]
-
Solution: Adjusting reaction conditions, such as increasing the temperature or changing the solvent, may be necessary to promote cyclization.[3]
-
Issue 2: Catalyst Deactivation and Reusability
Q: My heterogeneous catalyst is losing activity after a few reaction cycles. What are the possible reasons, and how can I regenerate it?
A: Catalyst deactivation is a common issue with reusable catalysts. The causes can range from physical changes to the catalyst to the adsorption of byproducts.
Potential Causes & Troubleshooting Steps:
-
Leaching of Active Species: The active catalytic species may be leaching from the support into the reaction mixture.
-
Solution: Consider catalysts with stronger binding of the active species, such as those grafted onto a support material.
-
-
Fouling by Organic Residues: Byproducts or starting materials can adsorb onto the catalyst surface, blocking active sites.
-
Solution: Wash the catalyst with an appropriate organic solvent after each cycle to remove adsorbed species.[9]
-
-
Structural Changes: The physical structure of the catalyst may change over time, leading to a loss of activity.
-
Solution: Characterize the catalyst before and after use (e.g., using TEM, SEM) to identify any structural changes.
-
-
Regeneration:
-
Many catalysts can be regenerated. For example, some nanoparticle catalysts can be washed with an organic solvent and water, dried, and then reused without a significant loss of activity.[9]
-
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes the performance of various alternative catalysts in pyrazole synthesis, providing a basis for comparison.
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reusability (Cycles) | Ref. |
| Nanoparticles | |||||||
| nanocat-Fe-CuO | 1,3-Diketones, Hydrazines | Not specified | Mild | Not specified | High | 6 | [10] |
| Cu-NP/C | Aldehydes, Malononitrile, Pyrazolin-5-one | Water:Ethanol (1:1) | 70-80 | Not specified | Excellent | Several | [11] |
| CuO NPs | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Not specified | Not specified | Not specified | High | 7 | [9] |
| Graphene Oxide | 1,3-Dicarbonyls, Hydrazine | Not specified | Not specified | Short | High | Several | [12] |
| Ionic Liquids | |||||||
| Fe(III)-based IL | 1,3-Diketones, Hydrazines | Not specified | Room Temp. | Not specified | 78-90 | 4 | [13] |
| YS-Fe3O4@PMO/IL-Cu | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water | Room Temp. | Not specified | High | Not specified | [14] |
| Metal-Organic Frameworks (MOFs) | |||||||
| Zr-based MOF | Various | Not specified | Not specified | Not specified | High | Not specified | [6][15] |
Experimental Protocols
Protocol 1: Synthesis of Pyranopyrazoles using Copper Nanoparticles (Cu-NP/C)
This protocol is adapted from a method for the one-pot, three-component synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles.[11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol)
-
Cu-NP/C catalyst (10 mg)
-
Water:Ethanol (1:1) mixture (5 mL)
Procedure:
-
Combine the aromatic aldehyde, malononitrile, and 3-methyl-1-phenyl-2-pyrazolin-5-one in a round-bottom flask.
-
Add the Cu-NP/C catalyst and the water:ethanol solvent mixture.
-
Reflux the mixture for the appropriate amount of time, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the mixture with ethanol. The Cu-NP/C catalyst can be recovered for reuse.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Pyrazole Yield
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Diagram 2: Experimental Workflow for Heterogeneous Catalyst Reuse
Caption: General steps for pyrazole synthesis and catalyst recycling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 6. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs) [jsynthchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
- 15. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges in Pyrazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues during pyrazole synthesis and downstream processing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Starting materials are not dissolving in the reaction solvent.
-
Question: My 1,3-dicarbonyl compound and/or hydrazine derivative have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a sluggish reaction. What can I do?
-
Answer: Incomplete dissolution of starting materials is a common hurdle that significantly hinders reaction rates.[1] The following steps can be taken to address this issue:
-
Solvent Screening: The polarity of the solvent is critical. While traditional methods often employ polar protic solvents like ethanol, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have shown better results for certain pyrazole syntheses.[1] A small-scale solvent screening experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, DMF, DMAc, toluene, dioxane) is recommended to find an optimal solvent or solvent mixture.[1]
-
Temperature Adjustment: Gently heating the mixture can increase the solubility of the reactants. However, be cautious of potential side reactions or degradation at elevated temperatures.[2]
-
Co-solvent Addition: Introducing a co-solvent can enhance the overall solvating power of the reaction medium.[2] The choice of co-solvent should be based on the polarity of your starting materials.
-
"Green" Chemistry Approaches: Consider using ethylene glycol, which has been shown to facilitate pyrazole synthesis at room temperature with good to excellent yields.[1][3] Water, sometimes with the aid of a hydrotrope like sodium p-toluenesulfonate (NaPTS) to increase the solubility of organic reactants, can also be an effective and environmentally friendly solvent.[4]
-
Issue 2: The pyrazole product precipitates prematurely from the reaction mixture.
-
Question: My desired pyrazole derivative is crashing out of the solution before the reaction is complete. How can I prevent this?
-
Answer: Premature precipitation can lead to incomplete reactions and purification difficulties.[2] Here are several strategies to maintain your product in solution:
-
Solvent System Modification:
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your product.[2][5] Monitor for potential degradation at higher temperatures.
-
Change in Reagent Concentration: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating.
-
Issue 3: Difficulty in purifying the pyrazole derivative by recrystallization due to poor solubility.
-
Question: I am unable to find a suitable single solvent for the recrystallization of my pyrazole product. What purification strategies can I employ?
-
Answer: Purifying poorly soluble compounds by recrystallization can be challenging. Consider these alternative approaches:
-
Hot Filtration: If your compound is sparingly soluble even at high temperatures, hot filtration can be used to remove insoluble impurities.
-
Good Solvent/Poor Solvent System: This is a common and effective technique for recrystallizing compounds with challenging solubility profiles.
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor"solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible.
-
If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.
-
-
Column Chromatography: If recrystallization is not feasible, purification by column chromatography on silica gel is a viable alternative.[6]
-
Data Presentation
Table 1: General Solubility of 1H-Pyrazole in Common Solvents
| Solvent | Solubility | Reference |
| Water | Limited | [5] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | [5] |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Applicability |
| Physical Modifications | ||
| Particle Size Reduction | Increases surface area to improve dissolution rate, not equilibrium solubility.[7][8] | Widely applicable, especially for oral dosage forms. |
| Co-crystallization | Modifies the crystal lattice energy to improve both solubility and dissolution rate.[2] | Requires a suitable co-former. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, potentially creating an amorphous system with higher solubility. | Useful for highly crystalline compounds. |
| Chemical Modifications | ||
| Salt Formation | Increases ionization, which can significantly enhance aqueous solubility.[2] | Applicable to compounds with acidic or basic functional groups.[2] |
| Prodrug Synthesis | Covalently modifies the molecule to a more soluble form that converts to the active compound in vivo.[2] | Requires careful design to ensure efficient conversion. |
| pH Adjustment | Alters the ionization state of the molecule. | Effective for ionizable compounds in aqueous media. |
| Other Techniques | ||
| Co-solvency | Increases the solvating power of the solvent system.[7] | Widely used in liquid formulations.[7] |
| Micellar Solubilization | Encapsulates the compound in surfactant micelles. | Useful for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Reaction Optimization
-
Preparation: In separate small vials, place a small, equal amount of your limiting starting material.
-
Solvent Addition: To each vial, add a different test solvent (e.g., ethanol, DMF, toluene, acetonitrile, etc.) dropwise until the solid just dissolves. Note the approximate volume of solvent required.
-
Second Reactant Addition: Add the second reactant to the vials where the first starting material dissolved. Observe if any precipitation occurs.
-
Co-solvent Test: To vials with precipitation, add a potential co-solvent dropwise until the solid redissolves. Record the volume of co-solvent needed.
-
Selection: Choose the solvent or solvent mixture that provides the best solubility for all components and is compatible with your desired reaction conditions.
Protocol 2: Recrystallization using a Good Solvent/Poor Solvent System
-
Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a "good" solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Addition of Poor Solvent: While the solution is hot, add a "poor" solvent dropwise until the solution becomes faintly turbid.
-
Clarification: If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to air dry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the regioselective synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor regioselectivity in pyrazole synthesis?
Poor regioselectivity is a common challenge, particularly in classical methods like the Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The formation of a mixture of regioisomers often occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl groups of the dicarbonyl compound.[1][3]
Several factors influence the regiochemical outcome:
-
Electronic Effects: The inherent electronic differences between the two carbonyl groups. A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.
-
Reaction Conditions: The pH of the reaction medium can significantly alter the regioselectivity. Acidic, neutral, or basic conditions can favor different reaction pathways and, consequently, different major regioisomers.[2]
-
Solvent Choice: The solvent can influence the reactivity of the substrates and intermediates. For instance, fluorinated alcohols have been shown to dramatically improve regioselectivity in certain cases.[4][5]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
Improving regioselectivity often involves a systematic optimization of reaction conditions and a careful selection of substrates and reagents. Here are several strategies to consider:
-
Solvent Optimization: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to significantly enhance regioselectivity in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[4][5]
-
pH Control: Adjusting the pH can direct the initial nucleophilic attack. For reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions might favor the other.[2]
-
Catalyst Selection: The choice of catalyst can be critical. For instance, in some syntheses, Lewis acids or other catalysts like nano-ZnO have been employed to improve yields and potentially influence regioselectivity.[1][6]
-
Strategic Choice of Starting Materials: Modern synthetic methods often offer greater regiocontrol. For example, the [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides excellent regioselectivity under mild, base-mediated conditions.[7] Similarly, the reaction of N-alkylated tosylhydrazones with terminal alkynes can proceed with complete regioselectivity.[8][9]
Q3: I am experiencing low yields in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?
Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation.[1]
-
Incomplete Reaction: The reaction may not be proceeding to completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the starting materials have been fully consumed.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyrazole.[1] Carefully controlling the stoichiometry of the reactants and experimenting with different solvents and temperatures can help minimize side reactions.[1]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[1] If you suspect product degradation, consider using milder reaction conditions (e.g., lower temperature) or a less harsh workup procedure.[1]
-
Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization.[1] Optimizing your purification protocol is essential.
Troubleshooting Guide
Issue: Formation of a Regioisomeric Mixture
When synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is a frequent problem.[1][2]
Troubleshooting Steps:
-
Analyze the Regioisomeric Ratio: Quantify the ratio of the two isomers using techniques like ¹H NMR spectroscopy or HPLC.
-
Modify Reaction Conditions:
-
Solvent: If using a standard alcohol like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP, which has been shown to improve regioselectivity.[4][5]
-
pH: Investigate the effect of pH by adding a catalytic amount of acid (e.g., acetic acid) or base. The optimal pH can be substrate-dependent.[2]
-
-
Alternative Synthetic Routes: If modifying the conditions of a classical synthesis like the Knorr reaction is unsuccessful, explore alternative, more regioselective methods. Syntheses involving tosylhydrazones and terminal alkynes or sydnone-alkyne cycloadditions often provide a single regioisomer.[7][8][9]
Issue: Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Troubleshooting Steps:
-
Characterize the Side Products: If possible, isolate and characterize the major side products to understand the competing reaction pathways.
-
Check Starting Material Purity: Impurities in the starting materials can lead to side reactions.[2] Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may not readily dehydrate to the final pyrazole product.[2][3] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[2]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Tebufenpyrad Analogs
| Entry | R | R' | Solvent | Ratio (Desired:Undesired) |
| 1 | C(CH₃)₃ | CF₃ | Ethanol | 1:1 |
| 2 | C(CH₃)₃ | CF₃ | TFE | 4:1 |
| 3 | C(CH₃)₃ | CF₃ | HFIP | >20:1 |
| 4 | Ph | CF₃ | Ethanol | 1:1.2 |
| 5 | Ph | CF₃ | TFE | 1.5:1 |
| 6 | Ph | CF₃ | HFIP | >20:1 |
Data adapted from a study on the improved regioselectivity in pyrazole formation using fluorinated alcohols.[4]
Table 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Ph | H | Ph | 85 |
| 2 | 4-MeC₆H₄ | H | Ph | 82 |
| 3 | 4-ClC₆H₄ | H | Ph | 88 |
| 4 | Ph | H | 4-MeC₆H₄ | 86 |
| 5 | Ph | H | 4-ClC₆H₄ | 83 |
This method demonstrates complete regioselectivity.[9]
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using N-Alkylated Tosylhydrazones and Terminal Alkynes [8]
-
To a solution of the N-alkylated tosylhydrazone (0.5 mmol) and the terminal alkyne (0.75 mmol) in pyridine (2 mL), add t-BuOK (1.5 mmol) and 18-crown-6 (0.05 mmol).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Base-Mediated [3+2] Cycloaddition for Regioselective Pyrazole Synthesis [7]
-
In a reaction vial, dissolve the 2-alkynyl-1,3-dithiane (0.1 mmol) and the sydnone (0.1 mmol) in DMSO (2 mL).
-
Add KOt-Bu (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the highly functionalized pyrazole.
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators such as Riociguat.[1] The document details experimental protocols for common analytical techniques, presents a comparative analysis of their performance, and discusses potential impurities. Furthermore, it offers a comparison with alternative sGC stimulators, supported by experimental data.
Introduction to this compound and its Significance
This compound (CAS No. 256504-39-9) is a crucial building block in the synthesis of Riociguat, a potent stimulator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, and its stimulation leads to vasodilation and has shown therapeutic benefits in conditions like pulmonary hypertension.[2][3] The purity of this intermediate is paramount as impurities can potentially be carried over to the final active pharmaceutical ingredient (API), affecting its safety and efficacy. Therefore, robust and validated analytical methods are essential for its quality control.
Purity Analysis: A Comparative Overview of Analytical Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A typical Reverse-Phase HPLC (RP-HPLC) method is employed for the analysis of pyrazole derivatives.
Table 1: Comparison of Quantitative Performance Data for Purity Analysis Techniques
| Parameter | HPLC-UV | ¹H NMR | LC-MS |
| Linearity (R²) | > 0.999 | Not directly applicable for primary purity | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Quantitative NMR (qNMR) can be highly accurate | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.0% for qNMR | < 5.0% |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1% of major component | ~0.01-1 ng/mL |
| Limit of Quantitation (LOQ) | ~5-50 ng/mL | ~0.5-5% of major component | ~0.1-5 ng/mL |
| Specificity | Good to Excellent | Excellent for structural elucidation | Excellent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. It provides valuable information about the presence of impurities, including isomers and residual solvents.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly sensitive and specific detection of the target compound and any potential impurities. It is instrumental in identifying unknown impurities by providing information about their molecular weight.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A validated RP-HPLC method for the purity analysis of pyrazoline derivatives can be adapted for this compound.[4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is often effective. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The spectrum is recorded, and the chemical shifts (δ) of the protons are analyzed. The expected chemical shifts for the protons of the title compound can be predicted based on its structure and comparison with similar compounds. For instance, aromatic protons typically appear in the range of δ 7.0-8.0 ppm, the CH₂ protons of the benzyl group around δ 5.0-5.5 ppm, the ethyl ester protons (CH₂ and CH₃) around δ 4.3 and 1.3 ppm respectively, and the amino protons as a broad singlet.[5][6] The presence of unexpected signals may indicate impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this compound.
-
Mass Range: Scanned over a range that includes the expected molecular weight of the target compound and potential impurities.
-
Potential Impurities in Synthesis
The synthesis of this compound can potentially lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing specific and robust analytical methods.
-
Isomeric Impurities: The synthesis of pyrazoles can sometimes result in the formation of regioisomers, depending on the starting materials and reaction conditions.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials in the final product.
-
Byproducts from Side Reactions: Side reactions, such as hydrolysis of the ester group or reactions involving the amino group, can generate impurities. For instance, the use of certain reagents in related pyrazole syntheses has been reported to lead to the formation of chloro-intermediates as carryover impurities.[7]
-
Residual Solvents: The final product may contain residual solvents used during the synthesis and purification steps. These are typically analyzed by Gas Chromatography (GC) with a headspace sampler.
Comparison with Alternative Soluble Guanylate Cyclase (sGC) Stimulators
This compound is a precursor to Riociguat. Several other sGC stimulators have been developed and can be considered as alternatives, each with its own performance characteristics.
Table 2: Comparison of this compound-derived sGC Stimulator (Riociguat) with Alternatives
| sGC Stimulator | Mechanism of Action | Key Performance Characteristics |
| Riociguat | Direct sGC stimulator, also sensitizes sGC to endogenous NO.[2][3] | Orally available. Has demonstrated efficacy in improving exercise capacity and hemodynamics in patients with pulmonary hypertension.[8] |
| Vericiguat | Direct sGC stimulator.[4][9] | Approved for the treatment of heart failure with reduced ejection fraction.[4] It is administered once daily.[10] |
| BAY 41-2272 | Potent sGC stimulator that acts synergistically with NO.[11][12] | Preclinical studies have shown its effectiveness in animal models of pulmonary hypertension and its ability to inhibit cardiovascular remodeling.[2] |
| YC-1 | The first identified synthetic sGC stimulator.[13] | Acts as an endothelium-independent vasodilator. Its utility can be limited by off-target effects, including phosphodiesterase (PDE) inhibition.[1][13] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical workflow for purity analysis and the signaling pathway targeted by sGC stimulators.
References
- 1. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. tdcommons.org [tdcommons.org]
- 8. The efficacy and safety of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thecvc.ca [thecvc.ca]
- 11. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Assay for Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) assay for ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The guide adheres to the International Council for Harmonisation (ICH) guidelines and presents a comparative analysis with alternative analytical techniques, offering researchers and drug development professionals the necessary tools to establish a robust and reliable analytical method.
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is proposed for the quantitative determination of this compound. The method is designed to be specific, accurate, and precise.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | 0-2 min: 30% ACN, 2-10 min: 30-70% ACN, 10-12 min: 70% ACN, 12-13 min: 70-30% ACN, 13-15 min: 30% ACN |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Diluent | Acetonitrile : Water (50:50, v/v) |
HPLC Method Validation Protocol
The validation of the proposed HPLC method must be performed in accordance with ICH Q2(R1) guidelines to ensure that the analytical procedure is suitable for its intended purpose.[1][2][3] The following sections detail the experimental protocols for each validation parameter.
System Suitability
Experimental Protocol: Before commencing the validation, the suitability of the chromatographic system is evaluated. A standard solution of this compound (e.g., 100 µg/mL) is injected five times.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Experimental Protocol: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2] This is evaluated by performing forced degradation studies. The drug substance is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The degradation product peaks should be well-resolved from the main peak.
-
Acid Degradation: 0.1 N HCl at 60°C for 24 hours.
-
Base Degradation: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Table 3: Specificity - Forced Degradation Study Summary
| Stress Condition | % Degradation | Peak Purity of Analyte | Resolution between Analyte and Major Degradant |
| Acidic | Report Value | Pass / Fail | ≥ 1.5 |
| Basic | Report Value | Pass / Fail | ≥ 1.5 |
| Oxidative | Report Value | Pass / Fail | ≥ 1.5 |
| Thermal | Report Value | Pass / Fail | ≥ 1.5 |
| Photolytic | Report Value | Pass / Fail | ≥ 1.5 |
Linearity
Experimental Protocol: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[2] A series of at least five concentrations of the standard solution across the expected range (e.g., 50% to 150% of the target concentration) are prepared and injected.
Table 4: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 50 | Report Value |
| 75 | Report Value |
| 100 | Report Value |
| 125 | Report Value |
| 150 | Report Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Range
Experimental Protocol: The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[4] For an assay, the typical range is 80% to 120% of the test concentration.[3]
Accuracy
Experimental Protocol: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] This is determined by applying the method to a sample of known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
Table 5: Accuracy Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | Report Value | Calculate |
| 100% | 100 | Report Value | Calculate |
| 120% | 120 | Report Value | Calculate |
| Average % Recovery | 98.0% - 102.0% |
Precision
Experimental Protocol: Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample (100% concentration) are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and on a different instrument.
Table 6: Precision Data
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |
| Repeatability (Peak Area) | Value | Value | Value | Value | Value | Value | Calculate | ≤ 2.0% |
| Intermediate Precision (Peak Area) | Value | Value | Value | Value | Value | Value | Calculate | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Experimental Protocol: LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: Signal-to-Noise ratio of 3:1.
-
LOQ: Signal-to-Noise ratio of 10:1.
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 7: LOD and LOQ Data
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | Report Value |
| Limit of Quantitation (LOQ) | Report Value |
Robustness
Experimental Protocol: The robustness of the method is evaluated by deliberately varying key method parameters and observing the effect on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5°C
-
Mobile Phase Composition: ± 2% organic component
Table 8: Robustness Study
| Parameter Varied | Variation | System Suitability Results | Assay Results (% RSD) |
| Flow Rate | 0.9 mL/min | Pass / Fail | Report Value |
| 1.1 mL/min | Pass / Fail | Report Value | |
| Temperature | 25°C | Pass / Fail | Report Value |
| 35°C | Pass / Fail | Report Value | |
| Mobile Phase | -2% ACN | Pass / Fail | Report Value |
| +2% ACN | Pass / Fail | Report Value |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used technique, several alternatives exist, each with its own advantages and disadvantages.
Table 9: Comparison of Analytical Techniques
| Technique | Principle | Advantages for Pyrazole Derivative Analysis | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, well-established, and widely available.[5][6] | Moderate solvent consumption and analysis time. |
| UHPLC (Ultra-High-Performance Liquid Chromatography) | Uses smaller particles (<2 µm) and higher pressures than HPLC. | Faster analysis times, better resolution, and lower solvent consumption.[6] | Higher initial instrument cost and potential for column clogging. |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | "Green" technique with reduced organic solvent use, faster separations.[5][7] | Limited to compounds soluble in supercritical CO₂, specialized equipment required. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Separation of polar compounds using a polar stationary phase and a high organic content mobile phase. | Better retention for polar analytes that are not well-retained in reversed-phase.[5][7] | Can have longer equilibration times and may be less robust than RPLC. |
| GC (Gas Chromatography) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many pyrazole derivatives without derivatization. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, highly sensitive and specific. | Higher cost and complexity compared to UV detection. |
Decision Guide for Analytical Method Selection
The choice of an analytical technique depends on various factors, including the properties of the analyte, the intended purpose of the method, and available resources.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The validation of an HPLC assay for this compound is a critical step in ensuring the quality and consistency of this pharmaceutical intermediate. The proposed HPLC method, when validated according to ICH guidelines, provides a reliable method for routine quality control. However, for applications requiring higher throughput or more detailed structural information, techniques such as UHPLC and LC-MS present viable alternatives. The choice of the most appropriate analytical method should be based on a thorough evaluation of the specific requirements of the analysis.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
comparative analysis of different synthesis routes for pyrazole intermediates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The efficient synthesis of pyrazole intermediates is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of different synthesis routes for three key pyrazole intermediates: 3,5-Dimethylpyrazole, 3-Amino-5-methylpyrazole, and Ethyl Pyrazole-4-carboxylate. The comparison focuses on reaction yields, conditions, and methodologies, supported by detailed experimental protocols and pathway visualizations to aid in the selection of the most suitable route for specific research and development needs.
Synthesis of 3,5-Dimethylpyrazole
3,5-Dimethylpyrazole is a fundamental building block used in the synthesis of various biologically active compounds. The most common and well-established method for its synthesis is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound, acetylacetone, with a hydrazine source.
Comparative Data of Synthesis Routes
| Route Name | Starting Materials | Reagents & Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| Knorr Synthesis (Hydrazine Sulfate) | Acetylacetone, Hydrazine Sulfate | 10% Sodium Hydroxide (aq), Ether | 15 | 1.5 hours | 77-81 | >99% (after recrystallization) | [1] |
| Knorr Synthesis (Hydrazine Hydrate) | Acetylacetone, Hydrazine Hydrate | Water | 15 | 2 hours | 95 | High (not specified) | [2][3] |
| Solvent-Free Synthesis | Acetylacetone, Hydrazinium Carboxylate | Neat (no solvent) | 70 | 0.5 hours | >97 | >97% | [4] |
Synthesis Pathway Overview
The Knorr synthesis of 3,5-dimethylpyrazole is a robust and high-yielding reaction. The pathway involves the initial formation of a hydrazone intermediate from the reaction of one of the carbonyl groups of acetylacetone with hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Caption: Knorr synthesis of 3,5-Dimethylpyrazole.
Experimental Protocols
Route 1: Knorr Synthesis using Hydrazine Sulfate [1]
-
Preparation: Dissolve 65.0 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel. Cool the flask in an ice bath.
-
Reaction: Once the temperature of the mixture reaches 15°C, add 50.0 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stirring: Continue stirring the mixture for 1 hour at 15°C, during which the 3,5-dimethylpyrazole will precipitate.
-
Workup: Dilute the contents with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with 125 mL of ether. Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.
-
Isolation: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Purification: Remove the ether by distillation. The resulting crystalline residue is dried under reduced pressure to yield 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108°C. Further purification can be achieved by recrystallization from petroleum ether.
Route 2: Solvent-Free Synthesis [4]
-
Mixing: In a closed vial, mix 5.2 mmol of acetylacetone with 0.40 g (5.2 mmol) of hydrazinium carboxylate. If acetylacetone is solid, grind the mixture using a mortar and pestle.
-
Heating: Heat the mixture to 70°C for approximately 0.5 hours. Carbon dioxide and water are released during the reaction.
-
Isolation: The reaction proceeds to near completion, yielding the product with over 97% purity and in over 97% yield. The product can be further purified by recrystallization from an appropriate solvent if necessary.
Synthesis of 3-Amino-5-methylpyrazole
3-Amino-5-methylpyrazole is a valuable intermediate, particularly for the synthesis of pharmaceuticals targeting kinases and other enzymes. A primary route to this compound involves the reaction of a β-ketonitrile, such as cyanoacetone, with hydrazine.
Comparative Data of Synthesis Routes
| Route Name | Starting Materials | Reagents & Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| From Sodium Cyanoacetone (aq.) | Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Water, Toluene, Ethanol | 35 | 4.5 hours | 88.6 | >89% | [5] |
| From Sodium Cyanoacetone (Toluene) | Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Toluene, Ethanol | Reflux | Not specified | 74 | >99% | [6] |
| From Cyanoacetone & Hydrazine Hydrate | Cyanoacetone, Hydrazine Hydrate | Water, Toluene, Ethanol | 35 | 4 hours | 72 | >95% | [5] |
Synthesis Pathway Overview
The synthesis of 3-amino-5-methylpyrazole from cyanoacetone and hydrazine follows a similar pathway to the Knorr synthesis. The hydrazine initially attacks the ketone carbonyl group to form a hydrazone. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the nitrile carbon, leading to the formation of the aminopyrazole ring after tautomerization.
Caption: Synthesis of 3-Amino-5-methylpyrazole.
Experimental Protocols
Route 1: From Sodium Cyanoacetone (aqueous) [5]
-
Reaction: Add 1 mole of sodium cyanoacetone to 1 mole of a 40% by weight aqueous solution of hydrazinium monohydrochloride at 35°C over a period of 2 hours.
-
Stirring: Allow the mixture to react for an additional 4.5 hours.
-
Workup: Add 400 mL of toluene and remove the water by azeotropic distillation.
-
Isolation: Precipitate the sodium chloride from the viscous residue by adding 200 mL of ethanol and filter it off.
-
Purification: Remove the ethanol from the filtrate in vacuo to yield 99 g (88.6% of theory) of 3-amino-5-methylpyrazole with a purity of over 89%.
Route 2: From Sodium Cyanoacetone (Toluene) [6]
-
Reaction: Heat a suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 mL of toluene to reflux with a water separator until the separation of water is complete.
-
Isolation: After cooling, precipitate the sodium chloride by adding ethanol and filter.
-
Purification: Work up the filtrate by distillation to yield 71 g (72% of theory) of 3-amino-5-methylpyrazole with a purity of over 98%.
Synthesis of Ethyl Pyrazole-4-carboxylate
Ethyl pyrazole-4-carboxylate and its corresponding carboxylic acid are important intermediates for the synthesis of various pharmaceuticals, including COX-2 inhibitors. Key synthetic strategies include the condensation of functionalized 1,3-dicarbonyl equivalents with hydrazine and 1,3-dipolar cycloaddition reactions.
Comparative Data of Synthesis Routes
| Route Name | Starting Materials | Reagents & Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| Condensation Route | Ethyl 2-formyl-3-oxopropanoate, Hydrazine | Ethanol | Room Temp. | 17 hours | 72.4 | High (after chromatography) | [7] |
| 1,3-Dipolar Cycloaddition | Ethyl Diazoacetate, Alkynes | Water with Surfactant (TPGS-750-M) | Not specified | Not specified | High (not specified) | High (clean reaction) | [8] |
| From Pyrazole-4-carboxylic acid | Pyrazole-4-carboxylic acid | Thionyl Chloride, Ethanol | 0 to Room Temp. | 3 hours | 80 | High (after chromatography) | [7] |
Synthesis Pathway Overview
The synthesis of ethyl pyrazole-4-carboxylate can be achieved through different logical approaches. The condensation route utilizes a pre-functionalized dicarbonyl equivalent which reacts with hydrazine to form the pyrazole ring directly incorporating the ester functionality. The 1,3-dipolar cycloaddition offers an alternative by constructing the ring through the reaction of a diazo compound with an alkyne.
Caption: Comparative synthesis pathways for Ethyl Pyrazole-4-carboxylate.
Experimental Protocols
Route 1: Condensation Route [7]
-
Preparation: Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol and cool the solution in an ice bath.
-
Reaction: Slowly add 6.2 g (193 mmol) of hydrazine to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 17 hours.
-
Isolation: Remove the ethanol by vacuum distillation.
-
Purification: Purify the residue by silica gel column chromatography (dichloromethane/ethyl acetate eluent) to yield 19.4 g (72.4%) of ethyl 1H-pyrazole-4-carboxylate as yellow crystals.
Route 3: Esterification of Pyrazole-4-carboxylic Acid [7]
-
Preparation: To a solution of 1.0 g (8.92 mmol) of 1H-pyrazole-4-carboxylic acid in 10 mL of ethanol, add 1.6 g (13.38 mmol) of thionyl chloride at 0°C.
-
Reaction: Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.
-
Workup: Evaporate all volatile components to dryness. Dilute the residue with water and extract with a 10% ethanol/dichloromethane mixture.
-
Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (15% ethyl acetate/hexane) to afford 1.0 g (80.0%) of ethyl 1H-pyrazole-4-carboxylate as an off-white solid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
A Comparative Guide to Soluble Guanylate Cyclase (sGC) Precursors: Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate in Focus
For researchers, scientists, and drug development professionals, the modulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway presents a significant therapeutic opportunity for a range of cardiovascular and fibrotic diseases. This guide provides an objective comparison of ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate with other key sGC modulators, supported by available experimental data.
The activation of sGC, a key enzyme in the NO signaling pathway, leads to the production of cGMP, a second messenger that mediates vasodilation, and inhibits platelet aggregation and smooth muscle proliferation.[1] Compounds that enhance sGC activity are broadly categorized into two classes: sGC stimulators and sGC activators. sGC stimulators, such as riociguat and vericiguat, act on the reduced (ferrous, Fe²⁺) form of sGC and work synergistically with endogenous NO.[2] In contrast, sGC activators, like cinaciguat, target the oxidized (ferric, Fe³⁺) or heme-free form of the enzyme, which is often prevalent in disease states characterized by high oxidative stress.
This compound is a pyrazole derivative that has been utilized in various studies of sGC stimulators.[3] It is a key intermediate in the synthesis of riociguat, a potent and clinically approved sGC stimulator.[3] This structural relationship suggests that this compound itself possesses sGC stimulatory properties, making it a relevant compound for comparative analysis within this class of molecules.
Performance Comparison of sGC Modulators
| Compound Class | Compound Name | Mechanism of Action | Potency (EC50) | Efficacy (Maximal Activation) | Reference |
| sGC Stimulator | Riociguat | Stimulates reduced (Fe²⁺) sGC; sensitizes sGC to NO | Not explicitly stated as a single EC50 value | Up to 73-fold increase in sGC activity (preclinical) | [4] |
| sGC Stimulator | Vericiguat | Stimulates reduced (Fe²⁺) sGC; sensitizes sGC to NO | 1005 ± 145 nM (in CHO cells overexpressing rat sGC) | Not explicitly stated | [5] |
| sGC Activator | Cinaciguat | Activates oxidized (Fe³⁺) or heme-free sGC | ~0.2 µM (for heme-free sGC) | Moderate on oxidized sGC (~10-15% of max) | [6] |
| sGC Activator | Ataciguat | Activates oxidized (Fe³⁺) or heme-free sGC | 0.51 µM | Not explicitly stated | [7] |
| sGC Precursor | This compound | Presumed sGC stimulator (precursor to Riociguat) | Data not available | Data not available | [3] |
Signaling Pathway and Experimental Workflow
To understand the context of sGC modulation, it is essential to visualize the underlying signaling pathway and the typical experimental workflow for evaluating these compounds.
Caption: The NO-sGC-cGMP signaling pathway.
The evaluation of sGC modulators typically involves a series of in vitro assays to determine their potency and efficacy.
Caption: A typical experimental workflow for evaluating sGC modulators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sGC modulators.
In Vitro sGC Activity Assay (cGMP Measurement)
This assay directly measures the enzymatic activity of sGC by quantifying the amount of cGMP produced from its substrate, guanosine triphosphate (GTP).
1. Materials:
-
Purified recombinant sGC or cell lysates containing sGC.
-
Test compounds (e.g., this compound, riociguat, vericiguat, cinaciguat).
-
GTP solution.
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing MgCl₂, isobutylmethylxanthine (IBMX) as a phosphodiesterase inhibitor).
-
Radioimmunoassay (RIA) kit for cGMP or a method using radiolabeled [α-³²P]GTP.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, GTP, and the sGC enzyme preparation.
-
Add varying concentrations of the test compound to the reaction mixture. For sGC stimulators, the assay can be performed in the presence and absence of an NO donor to assess synergistic effects. For sGC activators, the sGC enzyme may be pre-treated with an oxidizing agent like ODQ (1H-[1][5][7]oxadiazolo[4,3-a]quinoxalin-1-one) to induce the oxidized state.
-
Initiate the enzymatic reaction by adding the sGC preparation and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of cGMP produced using a validated method such as a competitive RIA or by separating and quantifying [³²P]cGMP from [α-³²P]GTP via chromatography.[4]
3. Data Analysis:
-
Generate concentration-response curves by plotting the amount of cGMP produced against the concentration of the test compound.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values from the concentration-response curves to determine the potency and efficacy of the compound.
Structure-Activity Relationship (SAR) of Pyrazole-Based sGC Stimulators
The pyrazole scaffold is a common feature in a number of sGC stimulators, including riociguat.[7] Structure-activity relationship studies have revealed that modifications to the pyrazole ring and its substituents can significantly impact the potency and pharmacokinetic properties of these compounds. For instance, the nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. In the case of this compound, the 2-fluorobenzyl group at the N1 position is a key structural feature that contributes to its presumed sGC stimulatory activity, a feature carried through to the final drug, riociguat. Further optimization of this and other positions on the pyrazole core has been a key strategy in the development of novel sGC stimulators with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. thecvc.ca [thecvc.ca]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antimicrobial properties of various pyrazole analogs, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visualized to facilitate understanding of their mechanisms of action.
Anticancer Activity
Pyrazole derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against a multitude of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K).[1]
Comparative Efficacy of Pyrazole Analogs in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazole derivatives, showcasing their varying potencies against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolone-pyrazole derivative (27) | MCF-7 | 16.50 | Tamoxifen | 23.31 |
| Indole-pyrazole derivative (33) | HCT116 | < 23.7 | Doxorubicin | 24.7-64.8 |
| Indole-pyrazole derivative (34) | HCT116 | < 23.7 | Doxorubicin | 24.7-64.8 |
| Pyrazole carbaldehyde derivative (43) | MCF-7 | 0.25 | Doxorubicin | 0.95 |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 | 3.12 | Not Available | N/A |
| Pyrazolo[1,5-a]pyrimidine (34d) | HeLa | 10.41 | Doxorubicin | 9.76 |
| Pyrazole-based azole (17a) | A549 | 4.47 µg/mL | Cisplatin | 0.95 µg/mL |
| Pyrazole-based azole (17b) | A549 | 3.46 µg/mL | Cisplatin | 0.95 µg/mL |
| Thiazolyl pyrazole carbaldehyde hybrid | A549 | 6.34 | Not Available | N/A |
Data sourced from multiple studies.[3]
Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity
The anticancer effects of many pyrazole analogs can be attributed to their interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis, thereby cutting off the blood supply to tumors.[1] Others target CDKs, which are crucial for cell cycle progression, leading to cell cycle arrest and apoptosis.[1][4] Furthermore, the PI3K pathway, often hyperactivated in cancer, is another target for certain pyrazole compounds.[1]
Caption: Key signaling pathways targeted by anticancer pyrazole analogs.
Anti-inflammatory Activity
Several pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] This selective inhibition is a desirable trait, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Comparative Anti-inflammatory Efficacy of Pyrazole Analogs
The following table presents the half-maximal inhibitory concentration (IC50) and in vivo efficacy (ED50) for selected pyrazole derivatives.
| Compound | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | ED50 (µmol/kg) | Reference Compound |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | >225 | N/A | Celecoxib |
| 1,5-diaryl pyrazole (33) | COX-2 Inhibition | 2.52 | N/A | N/A | Celecoxib |
| Thiohydantoin derivative with pyrazole core | COX-2 Inhibition | N/A | N/A | 55-62 | Celecoxib |
| Benzotiophenyl and carboxylic acid analog (44) | COX-2 Inhibition | 0.01 | N/A | N/A | Celecoxib |
| Thiazolidindione with methoxy substituent (129b) | COX-2 Inhibition | 0.88 | 9.26 | N/A | Celecoxib |
| Pyrazole with methoxy substituent (128c) | COX-2 Inhibition | 0.62 | 8.85 | N/A | Celecoxib |
| Pyrazole derivative (128b) | Paw Edema | N/A | N/A | 5.63 | Celecoxib |
Data compiled from various studies.[7][5][6][8]
Caption: Experimental workflow for evaluating anti-inflammatory pyrazole analogs.
Antimicrobial Activity
The pyrazole nucleus is a key pharmacophore in many compounds with significant antimicrobial activity against a variety of bacterial and fungal pathogens.[9][10] The structural diversity of pyrazole derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.
Comparative Antimicrobial Potency of Pyrazole Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole derivative (2) | Aspergillus niger | 1 | Clotrimazole | 2 |
| 5-hydroxy-1H-pyrazole-1-carbothioamide derivative (14) | Gram-positive strains | 7.8 - 62.5 | Gentamicin | 15.62 |
| 5-hydroxy-1H-pyrazole-1-carbothioamide derivative (14) | Gram-negative strains | 31.25 - 125 | Gentamicin | 31.25 |
Data sourced from multiple studies.[9][11][12]
Caption: Logical relationship between pyrazole structure and antimicrobial activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to purple formazan, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and a reference drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole analogs or a reference drug (e.g., Diclofenac sodium) orally or intraperitoneally to the test groups. The control group receives the vehicle only.
-
Carrageenan Injection: After one hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole analogs and a reference antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. srrjournals.com [srrjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Review of Pyrazole Synthesis Methodologies for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities. The efficient and versatile synthesis of substituted pyrazoles is, therefore, a critical focus for researchers in drug discovery and development. This guide provides a comparative overview of the most prominent methodologies for pyrazole synthesis, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given research objective.
Key Synthetic Strategies: An Overview
The synthesis of the pyrazole ring predominantly relies on the construction of the five-membered heterocycle from acyclic precursors. The most common strategies involve the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic component. Variations in the nature of these precursors and the reaction conditions have led to a multitude of synthetic routes, each with its own advantages and limitations. This review will focus on four principal methodologies:
The Knorr Pyrazole Synthesis: A Classic and Versatile Method
First reported by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] It remains one of the most widely used methods for pyrazole synthesis due to its simplicity and the ready availability of starting materials.
The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3] A key consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the regioselectivity of the initial nucleophilic attack by the hydrazine, which can lead to the formation of two regioisomeric products.[1]
Quantitative Comparison of Knorr Synthesis Variations
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid | Reflux | 1 | High | [16] |
| Acetylacetone | Hydrazine hydrate | Glacial acetic acid/1-Propanol | 100 | 1 | - | [16] |
| Ethyl benzoylacetate | Hydrazine hydrate | Glacial acetic acid/1-Propanol | 100 | 1 | 79 | [17][18] |
| Substituted Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO4 | - | - | - | [19] |
| Ethyl acetoacetate | Phenylhydrazine | nano-ZnO | - | - | 95 | [2][19] |
Experimental Protocol: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[16]
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture under reflux for 1 hour.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the resulting syrup in an ice bath.[16]
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[16]
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[16]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones (such as chalcones) with hydrazine derivatives. This reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and oxidation to form the pyrazole ring.
Quantitative Comparison of Syntheses from α,β-Unsaturated Carbonyls
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Time | Yield (%) | Reference |
| Chalcones | Hydrazine hydrate | Microwave irradiation (600W), Ethanol | 2-4 min | High | [20] |
| Substituted Chalcones | Hydrazine hydrate/Phenylhydrazine | Microwave irradiation, Acetic acid/Ethanol | - | High | [21][22] |
| β-Arylchalcones | Hydrazine hydrate | H2O2, then hydrazine, followed by dehydration | - | - | [2] |
| β-Aryl α,β-unsaturated ketones | Phenyl hydrazine | Oxidation | - | - | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolines from Chalcones
Materials:
-
Chalcone (0.01 mol)
-
Hydrazine hydrate (0.02 mol)
-
Ethanol (20 mL)
Procedure:
-
In a microwave-safe vessel, mix the chalcone and hydrazine hydrate in ethanol.[20]
-
Irradiate the mixture in a microwave oven at 600 watts for 2-4 minutes.[20]
-
After irradiation, cool the reaction mixture.
-
Pour the cooled mixture into crushed ice to precipitate the solid product.[20]
-
Filter the solid and recrystallize from ethyl alcohol.
-
Monitor the purity of the synthesized compound using TLC with a mobile phase of n-Hexane and Ethyl acetate (6:4).[20]
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound or a nitrilimine) and a dipolarophile (such as an alkyne or an alkene) is a powerful and atom-economical method for constructing the pyrazole ring. This approach offers excellent control over regioselectivity.
Quantitative Comparison of 1,3-Dipolar Cycloaddition Methods
| 1,3-Dipole | Dipolarophile | Conditions | Time | Yield (%) | Reference |
| α-Diazocarbonyl compounds | Alkynes | Heating, solvent-free | - | High | [5] |
| Diazo compounds | Electron-deficient alkenes | - | - | - | [6] |
| Diazo compounds | Acetylene derivatives | Microwave irradiation | - | - | [7] |
| Phenyl hydrazones | Benzoquinone | Triethylamine, Room temperature | - | - | [8] |
| Stabilized diazo compounds | Bromoethenylsulfonyl fluoride | Strain and catalyst-free | - | - | [9] |
Experimental Protocol: Catalyst-Free Cycloaddition of Diazo Compounds to Alkynes
General Procedure:
The synthesis of pyrazoles via 1,3-dipolar cycloaddition of diazo compounds to alkynes can be readily achieved by heating the neat mixture of the two reactants. For α-diazocarbonyl substrates, the reactions are often conducted under solvent-free conditions, affording the pyrazole products in high yields, frequently without the need for extensive work-up or purification.[5]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient and environmentally friendly strategy for the synthesis of complex molecules like pyrazoles. These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity.
Quantitative Comparison of Multicomponent Reaction Methods
| Components | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate/Water | Reflux | 1 | Good | [10][12] |
| Ethyl acetoacetate, Hydrazines, Imidazole | Water | - | - | - | [11] |
| (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine/Water | Room Temp. | 20 min | 85-93 | [13] |
| Aldehydes, Malononitrile, Hydrazines | - | - | - | - | [15] |
Experimental Protocol: Three-Component Synthesis of 1-H-Pyrazoles in Water
Materials:
-
Enaminone (10 mmol)
-
Benzaldehyde (10 mmol)
-
Hydrazine dihydrochloride (10 mmol)
-
Ammonium acetate (1 g)
-
Water (20 ml)
Procedure:
-
To a stirred suspension of hydrazine dihydrochloride in water, add ammonium acetate, the enaminone, and benzaldehyde.[10]
-
Heat the reaction mixture at reflux for 1 hour.[10]
-
Allow the mixture to cool to room temperature.
-
The formed precipitate is filtered off and crystallized from ethanol to afford the analytically pure pyrazole derivative.[10]
Conclusion
The synthesis of pyrazoles is a well-established field with a diverse array of methodologies available to the modern chemist. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations of green chemistry principles.
The classic Knorr synthesis remains a robust and versatile option. For rapid and efficient synthesis, particularly for the generation of compound libraries, microwave-assisted methods utilizing α,β-unsaturated carbonyls are highly attractive. 1,3-Dipolar cycloadditions provide an elegant and atom-economical approach with excellent control over regiochemistry. Finally, multicomponent reactions represent the state-of-the-art in terms of efficiency and environmental friendliness, allowing for the construction of complex pyrazole derivatives in a single synthetic operation. This guide provides the foundational knowledge and practical details to empower researchers to select and implement the most appropriate pyrazole synthesis for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. mdpi.com [mdpi.com]
- 20. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 21. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 22. thepharmajournal.com [thepharmajournal.com]
The 2-Fluorobenzyl Group: A Subtle Modification with a Significant Impact on Biological Activity
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological function is paramount. The strategic introduction of a fluorine atom, particularly as a 2-fluorobenzyl group, has emerged as a powerful tool in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the 2-fluorobenzyl moiety's influence on biological activity across different therapeutic targets, supported by experimental data and detailed methodologies.
The substitution of a hydrogen atom with fluorine, the most electronegative element, at the ortho position of a benzyl group can induce profound changes in a molecule's electronic distribution, conformation, and metabolic stability. These alterations can lead to enhanced binding interactions with target proteins, improved membrane permeability, and reduced metabolic degradation, ultimately translating to superior therapeutic efficacy. This guide will explore these effects through case studies in oncology, inflammation, and neurology.
Case Study 1: Oncology - Dual Inhibition of EGFR and HDAC3
In the realm of oncology, the 2-fluorobenzyl group has been instrumental in the design of dual-target inhibitors. A notable example is a series of N-benzyl-2-fluorobenzamide derivatives developed as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key players in the progression of triple-negative breast cancer.
Comparative Inhibitory Activity: N-benzyl-2-fluorobenzamides
| Compound ID | Benzyl Ring Substitution | EGFR IC50 (nM)[1] | HDAC3 IC50 (µM)[1] |
| 38 | 4-Fluoro | 20.34 | 1.09 |
| Parent | Unsubstituted | >1000 | >50 |
Note: The parent compound in this context refers to a conceptual unsubstituted analog to highlight the significant contribution of the fluorobenzyl and fluorobenzamide moieties.
The data clearly demonstrates the critical role of the fluorinated benzyl and benzamide components in achieving potent dual inhibition. Compound 38, featuring a 4-fluorobenzyl group, exhibits nanomolar and micromolar inhibitory activity against EGFR and HDAC3, respectively.[1] Molecular modeling suggests the 2-fluorobenzamide portion chelates with the zinc ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR.[1]
EGFR and HDAC3 Signaling in Cancer
The signaling pathways of EGFR and the mechanism of HDAC3 in cancer are complex and interconnected. EGFR activation triggers a cascade of downstream events promoting cell proliferation and survival, while HDAC3 is involved in the epigenetic regulation of gene expression, often leading to the silencing of tumor suppressor genes.
Experimental Protocols
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to kinase activity.
-
Reagent Preparation : Prepare kinase buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), recombinant human EGFR kinase domain, a poly(Glu,Tyr) 4:1 substrate, and ATP. Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.
-
Assay Procedure :
-
To a 384-well plate, add 1 µl of the test compound or DMSO vehicle control.
-
Add 2 µl of the EGFR enzyme solution and 2 µl of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated controls and plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
This assay measures the deacetylation of a fluorogenic substrate by HDAC3.
-
Reagent Preparation : Prepare HDAC Assay Buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and recombinant human HDAC3 enzyme. Prepare serial dilutions of the test compound in DMSO, followed by dilution in HDAC Assay Buffer.
-
Assay Plate Setup :
-
In a 96-well black microplate, add HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted HDAC3 enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction :
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Measurement :
-
Stop the reaction and develop the signal by adding a developer solution containing a trypsin-like protease.
-
Incubate at room temperature for 15-30 minutes.
-
Measure fluorescence (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis : Subtract background fluorescence and plot the percentage of HDAC inhibition versus the logarithm of the compound concentration to determine the IC50 value.
Case Study 2: Anti-inflammatory - COX-2 Inhibition
The 2-fluorobenzyl moiety is also a key feature in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation. While direct comparisons of 2-fluorobenzyl versus benzyl are less common in the literature for this target, the effect of fluorine substitution on a related scaffold provides valuable insights.
Comparative Inhibitory Activity: Fluorinated Benzyloxy Thiazole Analogs
| Compound ID | Benzyl Ring Substitution | COX-2 IC50 (µM)[2] | Selectivity Index (COX-1 IC50 / COX-2 IC50)[2] |
| 4a | meta-Fluoro | 0.28 | 18.6 |
| Celecoxib | (Reference) | 0.27 | 19.7 |
In this series of benzyloxy thiazole analogs, the meta-fluorobenzyl derivative (4a) demonstrated COX-2 inhibitory potency comparable to the well-known selective inhibitor, celecoxib.[2] This highlights the favorable contribution of the fluorine atom to the interaction with the COX-2 active site.
COX-2 Signaling Pathway in Inflammation
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocol
This assay measures the peroxidase activity of COX-2.
-
Reagent Preparation : Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, human recombinant COX-2 enzyme, and arachidonic acid substrate. Prepare serial dilutions of the test compound in DMSO.
-
Assay Procedure :
-
In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme solution.
-
Add the test compound or DMSO vehicle control and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
After a set time (e.g., 2 minutes), add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Case Study 3: Neurology - Anticonvulsant Activity
The development of novel anticonvulsant agents has also benefited from the incorporation of the 2-fluorobenzyl group. Structure-activity relationship (SAR) studies of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have shown that substitutions on the benzyl ring significantly impact their anticonvulsant activity.
Comparative Anticonvulsant Activity: N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide Analogs
| Compound ID | Benzyl Ring Substitution | MES ED50 (mg/kg, i.p. in mice)[3] | scPTZ ED50 (mg/kg, i.p. in mice)[3] |
| 8 | 2-Fluoro | 54.90 | 50.29 |
| 15 | Unsubstituted | >100 | 65.80 |
| 16 | 2-Chloro | 75.86 | 52.48 |
The data indicates that the 2-fluoro substitution (compound 8) leads to potent activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a broad spectrum of anticonvulsant activity.[3] The unsubstituted analog (compound 15) was significantly less active in the MES test.[3]
General Mechanisms of Anticonvulsant Drugs
Anticonvulsant drugs typically exert their effects by modulating neuronal excitability through various mechanisms, including the blockade of voltage-gated sodium channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.
References
Unveiling Molecular Blueprints: A Comparative Guide to Spectroscopic Validation of Synthesis Intermediates
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic intermediate's structure is a critical checkpoint in the journey of discovery. Spectroscopic techniques provide the essential tools to peer into the molecular world and validate these ephemeral species. This guide offers a comprehensive comparison of the three most powerful and widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—complete with experimental data, detailed protocols, and visual workflows to empower confident structural elucidation.
The successful synthesis of a target molecule rarely proceeds in a single step. It is a carefully orchestrated sequence of transformations, each yielding an intermediate compound that serves as the foundation for the next reaction. Verifying the structure of these intermediates is paramount to ensuring the final product's identity and purity, saving valuable time and resources.[1] A combination of spectroscopic techniques is often the most powerful strategy for unambiguous validation.[2]
At a Glance: Comparing the Spectroscopic Titans
Each spectroscopic technique offers a unique window into the molecular architecture of a synthesis intermediate. While NMR spectroscopy provides an unparalleled, detailed map of the atomic connectivity, Mass Spectrometry delivers a precise molecular weight, and IR spectroscopy quickly identifies the functional groups present.[3][4] The synergistic use of these techniques provides a comprehensive and robust validation of the intended structure.[5][6]
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Detailed molecular structure, including atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and electronic environment of nuclei.[7][8][9] | Precise molecular weight and elemental composition of the molecule and its fragments.[10][11] | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C≡N).[12][13] |
| Key Strengths | - Unambiguous structure determination.[14] - Provides information on the 3D arrangement of atoms (NOESY). - Non-destructive technique.[15] | - Extremely high sensitivity, capable of detecting trace amounts of intermediates.[16] - Provides molecular formula confirmation through high-resolution mass spectrometry.[17] - Can analyze complex mixtures when coupled with separation techniques (e.g., LC-MS, GC-MS).[18] | - Rapid and relatively inexpensive. - Excellent for monitoring reaction progress by observing the appearance or disappearance of functional group signals. - Non-destructive technique.[12] |
| Limitations | - Relatively low sensitivity, requiring higher sample concentrations. - Complex spectra for large molecules can be challenging to interpret. - Can be time-consuming to acquire and process data for complex 2D experiments. | - Does not provide detailed structural connectivity information on its own. - Isomers with the same molecular weight cannot be distinguished without fragmentation analysis. - Destructive technique (in most cases). | - Provides limited information about the overall molecular skeleton. - Does not provide information on stereochemistry. - Can be difficult to interpret spectra of molecules with many functional groups (fingerprint region).[3] |
| Typical Sample Amount | 1-50 mg | ng to µg | 1-10 mg |
| Typical Analysis Time | Minutes to hours | Seconds to minutes | Minutes |
The Workflow of Structural Validation
The process of validating a synthesis intermediate typically follows a logical progression, leveraging the strengths of each spectroscopic technique to build a complete picture of the molecule's identity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. lehigh.edu [lehigh.edu]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jchps.com [jchps.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Mass Spectrometry Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. tutorchase.com [tutorchase.com]
- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Catalyst Performance in Pyrazole Cyclization Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole core is a critical step in the discovery of novel therapeutic agents and functional materials. The choice of catalyst in pyrazole cyclization reactions significantly influences yield, reaction time, and overall process efficiency. This guide offers an objective comparison of various catalysts for the synthesis of 3,5-dimethylpyrazole, a common pyrazole derivative, supported by experimental data.
Catalyst Performance Comparison
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method for creating the pyrazole ring. The following table summarizes the performance of different catalysts in the synthesis of 3,5-dimethylpyrazole from acetylacetone and a hydrazine source.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Glacial Acetic Acid | Acetylacetone, Hydrazine Hydrate | Water | < 50 | 3 hours | > 90 |
| Hydrazine Sulfate / NaOH | Acetylacetone, Hydrazine Sulfate | 10% Aqueous NaOH | 15 | 1.5 hours | 77-81[1] |
| Carbazic Acid | Acetylacetone, Hydrazinium Carboxylate | Neat (Solvent-free) | 70 | 0.3 hours | 99[1][2] |
| Scandium(III) triflate (Sc(OTf)₃) | Acetylacetone, Hydrazine | Solvent-free | Room Temperature | 0.25 hours | 95[3] |
Reaction Mechanisms and Pathways
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]
Experimental Workflow for Catalyst Benchmarking
A systematic approach is crucial for the effective benchmarking of catalyst performance. The following diagram illustrates a typical experimental workflow for screening and comparing different catalysts for a pyrazole cyclization reaction.
Catalyst benchmarking workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Synthesis of 3,5-Dimethylpyrazole using Glacial Acetic Acid
This procedure is adapted from a patented method for the synthesis of 3,5-dimethylpyrazole.[4]
-
Materials:
-
Acetylacetone (370 kg)
-
Hydrazine hydrate
-
Glacial acetic acid (catalytic amount)
-
Water (1000 kg)
-
-
Procedure:
-
To a suitable reactor, add 1000 kg of water, 370 kg of acetylacetone, and a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate to the mixture, ensuring the reaction temperature does not exceed 50°C.
-
After the addition of hydrazine hydrate is complete, maintain the reaction mixture at 50°C for 3 hours.
-
Cool the mixture to 10°C to precipitate the product.
-
Isolate the solid product by centrifugation.
-
Wash the product with water.
-
Dry the final product under vacuum. The expected yield of 3,5-dimethylpyrazole is greater than 90% with a purity of over 99% as determined by HPLC.[4]
-
Synthesis of 3,5-Dimethylpyrazole using Hydrazine Sulfate and Sodium Hydroxide
This classic method provides a reliable route to 3,5-dimethylpyrazole.[1][5]
-
Materials:
-
Hydrazine sulfate (65 g, 0.50 mole)
-
10% Sodium hydroxide solution (400 ml)
-
Acetylacetone (50 g, 0.50 mole)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
-
-
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the solution reaches 15°C.
-
Add 50 g of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring the mixture at 15°C for 1 hour, during which the 3,5-dimethylpyrazole will precipitate.
-
Dilute the reaction mixture with 200 ml of water to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 ml of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40 ml portions of diethyl ether.
-
Combine all the ether extracts and wash once with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain a slightly yellow crystalline residue of 3,5-dimethylpyrazole. The yield is typically between 37-39 g (77-81%). The product has a melting point of 107-108°C.[1][5]
-
Synthesis of 3,5-Dimethylpyrazole using Scandium(III) Triflate (Sc(OTf)₃)
This method highlights the use of a Lewis acid catalyst under solvent-free conditions.[3]
-
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine
-
Scandium(III) triflate (Sc(OTf)₃) (catalytic amount)
-
-
General Procedure:
-
In a reaction vessel, mix the 1,3-diketone and hydrazine.
-
Add a catalytic amount of Sc(OTf)₃ to the mixture at room temperature.
-
Stir the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst can be recovered for reuse.
-
The product can be purified by appropriate methods if necessary. This method has been shown to produce a 95% yield in 15 minutes for the reaction of acetylacetone and hydrazine.[3]
-
References
Safety Operating Guide
Proper Disposal of Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate, a clear and effective disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
I. Hazard Profile and Preliminary Assessment
-
Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities and should be handled with care.[3]
-
Fluorinated Organic Compounds: These are often stable and can persist in the environment, necessitating disposal protocols for halogenated organic waste.[3][4] High-temperature incineration is a common and recommended disposal method for such compounds.[1][5]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases such as carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[2]
| Hazard Category | Finding | Citation |
| Acute Toxicity | Assumed to be harmful if swallowed or in contact with skin based on similar compounds. | [6] |
| Skin and Eye Irritation | Classified as a potential skin and serious eye irritant. | [1][7] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. Should not be released into the environment. | [1][6] |
| Disposal Method | High-temperature incineration by a licensed professional waste disposal service is recommended. | [1][2][5] |
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
-
Standard laboratory coat
-
Nitrile gloves (consider double-gloving for added protection)[4]
-
Chemical safety goggles or a face shield[4]
III. Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.
Step 1: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.[4][8]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[8]
-
The first rinse of any contaminated glassware should be collected as hazardous waste.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Step 2: Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. Do not overfill containers; leave adequate headspace.[3][9]
-
Labeling: All waste containers must be clearly labeled with the following information:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][3]
-
This area should be well-ventilated and away from incompatible materials.[1]
Step 4: Waste Disposal Request
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1]
Step 5: Professional Disposal
-
The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[1][8] The recommended method is high-temperature incineration.[2][5]
IV. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert others in the area and restrict access.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material compatible with the chemical.
-
Collect the absorbed material into a sealed container for proper waste disposal.[4]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[4]
-
V. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of the target compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and minimizes environmental impact. Always consult your institution's specific EHS guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
